molecular formula C7H7ClN4 B1626904 4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine CAS No. 87412-89-3

4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B1626904
CAS No.: 87412-89-3
M. Wt: 182.61 g/mol
InChI Key: RKCUSLQIKDPCGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine (CAS 87412-89-3) is a versatile chemical scaffold of significant interest in medicinal chemistry and anticancer drug discovery. This compound features a planar heteroaromatic structure that serves as a bioisostere for the purine base of ATP, allowing it to compete for binding at the active sites of various kinase enzymes . The chlorine atom at the 4-position and the methyl group at the 3-position are key functional handles for further synthetic elaboration, making this reagent a valuable intermediate for constructing more complex molecules. The primary research value of this core structure lies in the design and synthesis of potential therapeutic agents. Pyrazolo[3,4-d]pyrimidine derivatives are extensively investigated as potent inhibitors of critical oncogenic targets, including the Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2) . Inhibition of these kinases can disrupt aberrant signaling pathways that drive uncontrolled cell proliferation in cancers. Furthermore, recent studies highlight the emerging potential of related pyrazolo[3,4-d]pyrimidine derivatives to exhibit dual anticancer and antibacterial activities, which could be beneficial for managing infections in immunocompromised patients . This product is provided For Research Use Only. It is strictly intended for laboratory research applications and is not approved for use in humans or animals for any diagnostic, therapeutic, or veterinary purposes. Researchers should handle this compound with appropriate care, referring to the provided Safety Data Sheet for specific hazard and handling information.

Properties

IUPAC Name

4-chloro-1,3-dimethylpyrazolo[3,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN4/c1-4-5-6(8)9-3-10-7(5)12(2)11-4/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKCUSLQIKDPCGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=NC=N2)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30519892
Record name 4-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30519892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87412-89-3
Record name 4-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30519892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the known and anticipated physical properties of 4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry. As a member of the pyrazolo[3,4-d]pyrimidine class, which are analogs of purines, this molecule serves as a crucial building block in the synthesis of various bioactive agents.[1][2] Understanding its physical characteristics is paramount for its effective use in synthesis, formulation, and biological screening.

Chemical Identity and Structural Elucidation

The foundational step in characterizing any chemical entity is to confirm its identity through established nomenclature and structural verification.

Nomenclature and Identifiers
  • Systematic IUPAC Name: 4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine

  • CAS Number: 87412-89-3

  • Molecular Formula: C₇H₇ClN₄

  • InChI: 1S/C7H7ClN4/c1-4-5-6(8)9-3-10-7(5)12(2)11-4/h3H,1-2H3

  • InChI Key: RKCUSLQIKDPCGC-UHFFFAOYSA-N

The structural framework of 4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine, as depicted below, consists of a fused pyrazole and pyrimidine ring system. The key features influencing its physical properties are the chlorine atom at the 4-position, which is a reactive site for nucleophilic substitution, and the two methyl groups at positions 1 and 3, which impact its solubility and crystal packing.[1]

Caption: Chemical structure of 4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine.

Core Physical Properties

While specific experimental data for 4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine is not extensively published, we can infer its properties with a high degree of confidence by examining closely related analogs. The data presented in the following table is a synthesis of reported values for key analogs, providing a scientifically grounded estimation of the expected physical characteristics.

PropertyExpected Value/RangeBasis of Estimation and Rationale
Molecular Weight 182.61 g/mol Calculated from the molecular formula C₇H₇ClN₄.
Melting Point 143-145 °CBased on the melting point of 3,5-dimethyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (P2), a structurally similar compound.[3] The presence of the chloro group and the specific methylation pattern will influence crystal lattice energy, but this provides a reasonable starting point.
Boiling Point ~260-280 °CExtrapolated from the experimental boiling point of 4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine (258-279 °C).[4] The additional methyl group is expected to slightly increase the boiling point due to increased molecular weight and van der Waals forces.
Appearance White to off-white solidPyrazolo[3,4-d]pyrimidine derivatives are typically crystalline solids at room temperature.[5][6]
Solubility The fused heterocyclic core imparts a degree of polarity, while the methyl groups and the overall aromatic system contribute to nonpolar character.
Water: LowBased on the predicted water solubility of 4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine (2.70e-2 g/L).[4] The additional methyl group on the target compound is likely to further decrease aqueous solubility.
Organic Solvents: Soluble in polar aprotic solvents (e.g., DMSO, DMF), chlorinated solvents (e.g., Dichloromethane, Chloroform), and moderately soluble in alcohols (e.g., Ethanol, Methanol).This is a common solubility profile for heterocyclic compounds of this nature, as observed in various synthetic procedures.[2][3]
pKa (Basic) ~1.5 - 2.5Based on the predicted basic pKa of 1.97 for 4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine.[4] The nitrogen atoms in the pyrimidine ring are weakly basic.

Spectral Data for Structural Confirmation

Spectroscopic methods are indispensable for confirming the structure of a synthesized compound. The expected spectral characteristics for 4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine are detailed below, based on data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to be relatively simple. Key signals would include two singlets for the two methyl groups (one attached to the pyrazole nitrogen and one to the pyrazole carbon), likely in the range of δ 2.5-4.5 ppm. A singlet for the proton on the pyrimidine ring (H-6) would be expected further downfield, typically above δ 8.0 ppm.[5]

  • ¹³C NMR: The carbon NMR would show distinct signals for the two methyl carbons, the carbons of the fused ring system, and the carbon bearing the chlorine atom. The C-Cl carbon would be expected to appear in the range of δ 150-160 ppm.[5]

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak (M+) and a characteristic M+2 peak with an intensity of approximately one-third of the M+ peak, which is indicative of the presence of a single chlorine atom. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition.[5]

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by C-H stretching vibrations from the methyl groups and the aromatic ring, as well as C=N and C=C stretching vibrations characteristic of the heterocyclic core.

Experimental Protocols for Physical Property Determination

To ensure data integrity and reproducibility, standardized experimental protocols are essential. The following section outlines the methodologies for determining the key physical properties discussed.

Melting Point Determination

The melting point can be determined using a capillary melting point apparatus, such as a Mel-Temp or a Kofler hot-stage.[1][3]

G cluster_0 Melting Point Determination Workflow A Sample Preparation: Finely powder the crystalline solid and pack into a capillary tube. B Instrument Setup: Place the capillary tube in the melting point apparatus. A->B C Heating: Heat the sample at a controlled rate (e.g., 1-2 °C/min). B->C D Observation: Record the temperature range from the appearance of the first liquid drop to complete liquefaction. C->D

Caption: Workflow for Melting Point Determination.

Solubility Assessment

A qualitative and semi-quantitative assessment of solubility can be performed using a standardized shake-flask method.[7]

G cluster_1 Solubility Testing Protocol P1 Preparation: Add a known excess of the compound to a known volume of the solvent in a sealed vial. P2 Equilibration: Agitate the mixture at a constant temperature for a set period (e.g., 24-48 hours) to ensure saturation. P1->P2 P3 Separation: Separate the undissolved solid from the solution by centrifugation or filtration. P2->P3 P4 Quantification: Determine the concentration of the solute in the saturated solution using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC). P3->P4

Caption: Protocol for Solubility Determination.

Conclusion and Future Perspectives

4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine is a valuable intermediate in the synthesis of novel therapeutic agents. While a complete experimental dataset for its physical properties is not yet available in the public domain, a robust profile can be constructed based on the well-documented characteristics of its close structural analogs. The data and protocols presented in this guide offer a solid foundation for researchers working with this compound, enabling informed decisions in experimental design, reaction optimization, and formulation development. Future work should focus on the experimental determination and publication of the physical properties of this specific compound to further enrich the chemical literature.

References

  • U.S. Environmental Protection Agency. (n.d.). 4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine Properties. CompTox Chemicals Dashboard. Retrieved February 15, 2026, from [Link]

  • Al-Ostoot, F. H., Al-Wahaibi, L. H., Al-Ghamdi, M. A., Metwally, A. A., & El-Gazzar, A. R. B. A. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 29(21), 5020. [Link]

  • Obydennov, V. A., & Rakitin, O. A. (2021). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. Molbank, 2021(3), M1253. [Link]

  • Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved February 15, 2026, from [Link]

  • Radi, M., et al. (2023). Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. Molecules, 28(13), 5227. [Link]

  • El-Sayed, N. N. E., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][3][4][8]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological evaluation and molecular docking study. RSC Advances, 12(24), 14865-14882. [Link]

  • El-Gamal, K. M., et al. (2018). Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives. Archiv der Pharmazie, 351(11), 1800171. [Link]

  • Obydennov, V. A., & Rakitin, O. A. (2021). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. ResearchGate. Retrieved February 15, 2026, from [Link]

  • Obydennov, V. A., & Rakitin, O. A. (2021). 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. ResearchGate. Retrieved February 15, 2026, from [Link]

  • Gomaa, A. A. M., et al. (2018). Synthesis and biological evaluation of new pyrazolo[3,4-d]pyrimidine derivatives. Journal of Chemical and Pharmaceutical Research, 10(3), 1-8.
  • Perlovich, G. L., & Volkova, T. V. (2022). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. Pharmaceuticals, 15(10), 1226. [Link]

  • El-Damasy, A. K., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. RSC Advances, 14(4), 1995-2015. [Link]

  • Obydennov, V. A., & Rakitin, O. A. (2021). 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Molbank, 2021(4), M1294. [Link]

Sources

The Multifaceted Biological Activities of Pyrazolo[3,4-d]pyrimidines: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Promise of a Privileged Scaffold

The pyrazolo[3,4-d]pyrimidine core, a fused heterocyclic system isosteric to natural purines, has captivated medicinal chemists for decades.[1] This structural mimicry allows it to effectively interact with a multitude of biological targets, particularly ATP-binding sites within enzymes, making it a "privileged scaffold" in drug discovery.[1] This guide provides an in-depth exploration of the diverse biological activities of pyrazolo[3,4-d]pyrimidine derivatives, offering a technical resource for researchers and drug development professionals. We will delve into their prominent anticancer, anti-inflammatory, antimicrobial, and antiviral properties, elucidating the underlying mechanisms of action and structure-activity relationships (SAR) that govern their therapeutic potential. Furthermore, this guide furnishes detailed, field-proven experimental protocols to empower researchers in the evaluation of these compelling molecules.

Anticancer Activity: A Dominant Therapeutic Arena

The most extensively investigated therapeutic application of pyrazolo[3,4-d]pyrimidines is in the realm of oncology. Their anticancer effects are predominantly attributed to the inhibition of various protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis.

Mechanism of Action: Taming Uncontrolled Cell Growth

The primary mechanism by which pyrazolo[3,4-d]pyrimidine derivatives exert their anticancer effects is through the competitive inhibition of ATP-binding sites on protein kinases. This leads to the disruption of key signaling pathways that are often dysregulated in cancer.

Kinase Inhibition: The Cornerstone of Anticancer Efficacy

Several families of kinases have been identified as key targets for pyrazolo[3,4-d]pyrimidine-based inhibitors:

  • Vascular Endothelial Growth Factor Receptor (VEGFR): By inhibiting VEGFR, particularly VEGFR-2, these compounds can block the signaling cascade that leads to angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients and oxygen. This anti-angiogenic activity is a critical component of their antitumor effects.

  • Epidermal Growth Factor Receptor (EGFR): Overexpression and mutations of EGFR are common in many cancers, leading to uncontrolled cell growth. Pyrazolo[3,4-d]pyrimidine derivatives have been designed to effectively inhibit EGFR, thereby halting downstream signaling pathways.

  • Cyclin-Dependent Kinases (CDKs): CDKs are master regulators of the cell cycle. Inhibition of CDKs, such as CDK2, by pyrazolo[3,4-d]pyrimidines can induce cell cycle arrest, preventing cancer cells from progressing through the division cycle and ultimately leading to apoptosis.[1]

  • Src Kinase: As a non-receptor tyrosine kinase, Src plays a pivotal role in cell proliferation, survival, and migration. Inhibition of Src by pyrazolo[3,4-d]pyrimidines has shown promise in reducing tumor growth, particularly in medulloblastoma.[1]

  • Polo-Like Kinase 4 (PLK4): As a key regulator of centriole duplication, PLK4 is a promising target in cancers with amplification of the TRIM37 gene. Novel pyrazolo[3,4-d]pyrimidine derivatives have demonstrated potent PLK4 inhibition.

The inhibition of these kinases culminates in two primary cellular outcomes:

  • Cell Cycle Arrest: By interfering with the machinery that governs cell division, these compounds can halt the proliferation of cancer cells at various phases of the cell cycle.[1]

  • Apoptosis: The disruption of critical survival signals often triggers programmed cell death, or apoptosis, in cancer cells.

Structure-Activity Relationship (SAR) Insights

The biological activity of pyrazolo[3,4-d]pyrimidine derivatives is intricately linked to the nature and position of substituents on the core scaffold. Key SAR observations include:

  • Substitution at the N1 position: The substituent at this position often influences the compound's interaction with the hydrophobic regions of the kinase active site.

  • Modification at the C4 position: This position is crucial for establishing hydrogen bond interactions within the ATP-binding pocket. Anilino groups at this position have been shown to enhance CDK2 inhibitory activity.

  • The role of the C6 position: Substituents at this position can be modified to improve selectivity and potency.

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro activity of representative pyrazolo[3,4-d]pyrimidine derivatives against various cancer cell lines and kinase targets.

Compound IDTargetCell LineIC50 (µM)Reference
Compound 1 VEGFR-2-0.15
Compound 2 EGFRA549 (Lung)0.05
Compound 3 CDK2HCT116 (Colon)0.2
SI163 SrcMedulloblastomaGrowth Reduction[1]

Experimental Protocols: A Practical Guide to Evaluation

To facilitate the investigation of pyrazolo[3,4-d]pyrimidine derivatives, this section provides detailed protocols for key in vitro assays.

Cell Viability Assessment: The MTT Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the pyrazolo[3,4-d]pyrimidine derivative for 24-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Kinase Inhibition Profiling: In Vitro Kinase Assays

These assays are essential for determining the potency and selectivity of compounds against their target kinases.

VEGFR-2 Kinase Inhibition Assay Protocol:

  • Plate Coating: Coat a 96-well plate with a suitable substrate (e.g., poly(Glu, Tyr)4:1).

  • Kinase Reaction: Add the pyrazolo[3,4-d]pyrimidine derivative, recombinant VEGFR-2 enzyme, and ATP to the wells.

  • Incubation: Incubate the plate at 30°C to allow the kinase reaction to proceed.

  • Detection: Use a specific antibody to detect the phosphorylated substrate, often coupled with a secondary antibody conjugated to an enzyme for colorimetric or chemiluminescent detection.

  • Data Analysis: Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

CDK2 Kinase Inhibition Assay Protocol (ADP-Glo™ Assay):

  • Kinase Reaction: Set up a reaction containing the pyrazolo[3,4-d]pyrimidine derivative, CDK2/cyclin E, and ATP.

  • ADP-Glo™ Reagent Addition: After incubation, add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Luminescence Measurement: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP formed and thus to the kinase activity.

  • Data Analysis: Calculate the IC50 value from the dose-response curve.

Mechanism of Action Elucidation: Cell Cycle and Apoptosis Assays

Cell Cycle Analysis by Flow Cytometry:

  • Cell Treatment: Treat cells with the pyrazolo[3,4-d]pyrimidine derivative for a specified time.

  • Cell Fixation: Harvest and fix the cells in cold 70% ethanol.

  • Staining: Stain the cells with a DNA-binding dye such as propidium iodide (PI), which also requires RNase treatment to ensure only DNA is stained.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Apoptosis Detection by Annexin V Staining:

  • Cell Treatment: Treat cells with the pyrazolo[3,4-d]pyrimidine derivative.

  • Cell Staining: Harvest the cells and stain them with FITC-conjugated Annexin V and propidium iodide (PI).

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Differentiate between viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic/necrotic cells (Annexin V-positive, PI-positive), and necrotic cells (Annexin V-negative, PI-positive).

Anti-inflammatory, Antimicrobial, and Antiviral Activities: Expanding the Therapeutic Horizon

Beyond their established role in oncology, pyrazolo[3,4-d]pyrimidines have demonstrated promising activity against a spectrum of other diseases.

Anti-inflammatory Properties: Targeting the Engines of Inflammation

Several pyrazolo[3,4-d]pyrimidine derivatives have exhibited significant anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[2][3]

Mechanism of Action:

  • COX Inhibition: By inhibiting COX-2, these compounds block the synthesis of prostaglandins, which are key mediators of inflammation and pain.[2]

  • 5-Lipoxygenase (5-LOX) Inhibition: Some derivatives also show inhibitory activity against 5-LOX, another important enzyme in the inflammatory cascade, leading to a dual inhibitory effect.[3]

Quantitative Data on Anti-inflammatory Activity:

Compound IDTargetIC50 (µM)Reference
Compound 4d COX-128[2]
COX-223[2]
Compound 8e COX-21.837[3]
5-LOX2.662[3]

Experimental Protocol: COX-2 Inhibitor Screening Assay (Fluorometric):

  • Reaction Setup: Prepare a reaction mixture containing human recombinant COX-2, a fluorescent probe, and the test compound.

  • Initiation: Initiate the reaction by adding arachidonic acid.

  • Fluorescence Measurement: Monitor the increase in fluorescence over time, which is proportional to the COX-2 activity.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.[4]

Antimicrobial and Antiviral Frontiers

The structural similarity of pyrazolo[3,4-d]pyrimidines to purines also underpins their activity against various pathogens.

Antimicrobial Activity:

Derivatives of this scaffold have shown activity against a range of bacteria and fungi.[5][6][7] The proposed mechanisms often involve the inhibition of essential microbial enzymes.

Quantitative Data on Antimicrobial Activity:

Compound IDOrganismMIC (µg/mL)Reference
Compound 3 S. aureus<200 (significant inhibition)[6]
Compound 8f M. tuberculosis6.25[8]
Compound 4d S. aureus156[9]
C. albicans312.5[9]

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution):

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

  • Serial Dilution: Prepare serial twofold dilutions of the pyrazolo[3,4-d]pyrimidine derivative in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plate under appropriate conditions.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[10][11]

Antiviral Activity:

Certain pyrazolo[3,4-d]pyrimidine derivatives have demonstrated antiviral properties, notably against the Tobacco Mosaic Virus (TMV).[12]

Quantitative Data on Antiviral Activity:

Compound IDVirusEC50 (µg/mL)Reference
Compound 5aa TMV53.65[12]

Experimental Protocol: Plaque Reduction Assay:

  • Cell Monolayer: Prepare a confluent monolayer of susceptible host cells in a multi-well plate.

  • Virus and Compound Incubation: Pre-incubate a known amount of virus with different concentrations of the pyrazolo[3,4-d]pyrimidine derivative.

  • Infection: Infect the cell monolayer with the virus-compound mixture.

  • Overlay: After an adsorption period, cover the cells with a semi-solid overlay medium to restrict virus spread.

  • Plaque Visualization: After incubation, stain the cells to visualize and count the plaques (zones of cell death).

  • Data Analysis: Calculate the EC50 value, which is the concentration of the compound that reduces the number of plaques by 50%.[13][14]

Visualizing the Pathways and Processes

To further clarify the concepts discussed, the following diagrams illustrate key signaling pathways and experimental workflows.

Diagram 1: Simplified Kinase Inhibition Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) Growth_Factor->Receptor_Tyrosine_Kinase Binds Signaling_Cascade Downstream Signaling Cascade Receptor_Tyrosine_Kinase->Signaling_Cascade Activates Transcription_Factors Transcription Factors Signaling_Cascade->Transcription_Factors Activates Apoptosis Apoptosis Pyrazolo_pyrimidine Pyrazolo[3,4-d]pyrimidine Derivative Pyrazolo_pyrimidine->Receptor_Tyrosine_Kinase Pyrazolo_pyrimidine->Signaling_Cascade Blocks Cell_Proliferation Cell Proliferation, Angiogenesis, Survival Transcription_Factors->Cell_Proliferation

Caption: Inhibition of receptor tyrosine kinases by pyrazolo[3,4-d]pyrimidine derivatives.

Diagram 2: Experimental Workflow for Anticancer Drug Screening

G Start Cancer Cell Lines MTT_Assay Cell Viability Assay (MTT) Start->MTT_Assay Initial Screening Kinase_Assay In Vitro Kinase Inhibition Assay MTT_Assay->Kinase_Assay Potent Compounds Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Kinase_Assay->Cell_Cycle_Analysis Mechanism of Action Apoptosis_Assay Apoptosis Assay (Annexin V) Kinase_Assay->Apoptosis_Assay Mechanism of Action Lead_Compound Lead Compound Identification Cell_Cycle_Analysis->Lead_Compound Apoptosis_Assay->Lead_Compound

Caption: A typical workflow for evaluating the anticancer potential of novel compounds.

Conclusion: A Scaffold of Continued Significance

The pyrazolo[3,4-d]pyrimidine scaffold continues to be a remarkably fruitful source of biologically active molecules. Its versatility, stemming from its purine-like structure, allows for the rational design of potent and selective inhibitors for a wide array of therapeutic targets. While the anticancer potential of these derivatives is well-established and continues to be an active area of research, their promising anti-inflammatory, antimicrobial, and antiviral activities warrant further investigation. The experimental protocols and SAR insights provided in this guide are intended to serve as a valuable resource for the scientific community, fostering the continued exploration and development of this privileged scaffold for the betterment of human health.

References

  • Atatreh, N., et al. (2019). Anti-inflammatory drug approach: Synthesis and biological evaluation of novel pyrazolo[3,4-d]pyrimidine compounds. Bioorganic Chemistry, 86, 393-400. [Link]

  • Gouda, M. A., et al. (2025). Exploration of anti-inflammatory activity of pyrazolo[3,4-d]pyrimidine/1,2,4-oxadiazole hybrids as COX-2, 5-LOX and NO release inhibitors: Design, synthesis, in silico and in vivo studies. Bioorganic Chemistry, 156, 108181. [Link]

  • Jorgensen, J. H., & Ferraro, M. J. (2009). Antimicrobial susceptibility testing: a review of current practices and future trends. Clinical infectious diseases, 49(11), 1749-1755. [Link]

  • Wang, Y., et al. (2018). Pyrazolo[3,4-d]pyrimidine derivatives containing a Schiff base moiety as potential antiviral agents. Bioorganic & medicinal chemistry letters, 28(17), 2979-2984. [Link]

  • Patel, R. V., et al. (2014). Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent. Journal of advanced pharmaceutical technology & research, 5(2), 79. [Link]

  • Bono, F., et al. (2020). Synthesis and Antibacterial Evaluation of New Pyrazolo[3,4-d]pyrimidines Kinase Inhibitors. Molecules, 25(22), 5433. [Link]

  • Creative Diagnostics. (n.d.). Antimicrobial Susceptibility Testing. [Link]

  • World Organisation for Animal Health. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]

  • Wikipedia. (n.d.). Antibiotic sensitivity testing. [Link]

  • Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). [Link]

  • World Organisation for Animal Health. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]

  • Bono, F., et al. (2020). Synthesis and Antibacterial Evaluation of New Pyrazolo[3,4-d]pyrimidines Kinase Inhibitors. Molecules, 25(22), 5433. [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis, characterization and in vitro antimicrobial activity of novel fused pyrazolo[3,4-c]pyridazine, pyrazolo[3,4-d]pyrimidine, thieno[3,2-c]pyrazole and pyrazolo[3′,4′:4,5]thieno[2,3-d. [Link]

  • ResearchGate. (n.d.). Synthesis and antimicrobial activity of newly synthesized 4-substituted-pyrazolo[3,4-d]pyrimidine derivatives. [Link]

  • El-Sayed, N. F., et al. (2025). Disclosing New Insights on Pyrazolo[3,4-d] Pyrimidine Tethered Diverse Amino Acid Candidates as Potential DHFR Inhibitors and Anti-Virulence Agents. Pharmaceuticals, 18(1), 1. [Link]

  • PPD, Inc. (2022, July 1). Plaque Reduction Neutralization Tests (PRNT) and the Development of New Antiviral Drugs. [Link]

  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. [Link]

  • Erol, K., et al. (2008). Synthesis of Some New Pyrazolo[3,4-d]pyrimidines and Thiazolo [4,5-d]pyrimidines and Evaluation of Their Antimicrobial Activities. Phosphorus, Sulfur, and Silicon and the Related Elements, 183(6), 1456-1463. [Link]

  • Kumar, A., et al. (2020). Synthesis, Characterization, Antitubercular and Anti-Inflammatory Activity of New Pyrazolo[3,4-d]Pyrimidines. Letters in Drug Design & Discovery, 17(9), 1146-1157. [Link]

  • Khobragade, C. N., et al. (2010). Synthesis and antimicrobial activity of novel pyrazolo[3,4-d]pyrimidin derivatives. European journal of medicinal chemistry, 45(4), 1635-1638. [Link]

  • ResearchGate. (n.d.). Pyrazolo[3,4- d ]pyrimidine derivatives containing a Schiff base moiety as potential antiviral agents | Request PDF. [Link]

  • ResearchGate. (n.d.). Exploration of anti-inflammatory activity of pyrazolo[3,4-d]pyrimidine/1,2,4-oxadiazole hybrids as COX-2, 5-LOX and NO release inhibitors: Design, synthesis, in silico and in vivo studies | Request PDF. [Link]

  • Byrd, A. S., & Jambo, K. (2021). Protocol for analyzing and visualizing antiviral immune responses after acute infection of the murine oral mucosa. STAR protocols, 2(3), 100688. [Link]

  • Creative Diagnostics. (n.d.). Plaque Reduction Assay. [Link]

  • Hu, Y., et al. (2022). Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63. Bio-protocol, 12(3), e4314. [Link]

  • ResearchGate. (n.d.). Medicinal attributes of pyrazolo[3,4-d]pyrimidines: A review | Request PDF. [Link]

  • Ghorab, M. M., et al. (2022). Targeting tumor cells with pyrazolo[3,4-d]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms. Arabian Journal of Chemistry, 15(5), 103781. [Link]

  • DiVA. (n.d.). Bioassay Development for Identification of Cyclooxygenase-2 Inhibitors of Natural Origin. [Link]

  • Semantic Scholar. (n.d.). Pyrazolo[3,4-d]pyrimidine derivatives containing a Schiff base moiety as potential antiviral agents. [Link]

  • ResearchGate. (n.d.). Synthesis, Characterization, Antitubercular and Anti-Inflammatory Activity of New Pyrazolo[3,4-d]Pyrimidines | Request PDF. [Link]

  • Wu, J., et al. (2024). Plant antiviral compounds containing pyrazolo [3,4-d] pyrimidine based on the systemin receptor model. Arabian Journal of Chemistry, 17(8), 105999. [Link]

  • Unbound Medicine. (n.d.). Synthesis of new pyrazolo[3,4-d]pyrimidine derivatives and evaluation of their anti-inflammatory and anticancer activities. [Link]and_evaluation_of_their_anti_inflammatory_and_anticancer_activities_)

Sources

4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine solubility

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Solubility Profiling and Handling of 4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine

Executive Summary

This technical guide provides a comprehensive solubility and handling profile for 4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine (MW: ~182.61 g/mol ). As a fused heterocyclic electrophile, this molecule serves as a critical intermediate in the synthesis of kinase inhibitors (e.g., Src, Lck) and adenosine receptor antagonists.

Critical Bottleneck: The utility of this compound is frequently compromised by its poor aqueous solubility and its susceptibility to hydrolytic decomposition at the C4-position. Improper solvent choice leads not only to precipitation but to the silent degradation of the "warhead" (Cl) into the inactive 4-hydroxyl species (pyrimidinone).

This guide outlines the physicochemical constraints, validated solvent systems, and specific protocols to maintain the integrity of this scaffold during synthesis and biological screening.

Molecular Architecture & Physicochemical Profile[1]

To master the solubility of this compound, one must understand the competition between its lipophilic scaffold and its reactive center.

PropertyValue / CharacteristicImplication for Solubility
Molecular Formula

Low molecular weight, high nitrogen content.
LogP (Predicted) ~0.8 – 1.2Moderately lipophilic. Permeable but poorly water-soluble.
pKa (Ring N) ~2.0 (N7)Weakly basic. Protonation requires strong acids (e.g., TFA, HCl), which may accelerate hydrolysis.
H-Bond Donors 0Lack of donors limits water solubility.
H-Bond Acceptors 3 (N1, N2, N5)Good solubility in polar aprotic solvents (DMSO, DMF).
Reactivity (C4-Cl) High (

Electrophile)
Instability Risk: Reacts with water/alcohols at high temps.
The Solubility-Stability Paradox

The 4-chloro substituent activates the pyrimidine ring for nucleophilic attack. While this is desired for synthesis (reacting with amines), it creates a handling paradox: Solvents that dissolve the compound best (polar, protic) often accelerate its degradation.

SolubilityParadox cluster_0 Molecular Features cluster_1 Solvent Interaction cluster_2 Outcome Struct Planar Heterocycle (Pi-Stacking) Water Aqueous Media (pH 7.4) Struct->Water Repulsion DMSO DMSO/DMF (Polar Aprotic) Struct->DMSO Dipole Interaction ClGroup C4-Chloro (Electrophile) ClGroup->Water Nucleophilic Attack Precip Precipitation (< 0.1 mg/mL) Water->Precip Hydrolysis Hydrolysis to 4-OH (Inactive) Water->Hydrolysis Slow at RT Stable Stable Solution (> 50 mg/mL) DMSO->Stable

Figure 1: The Solubility-Stability Paradox. Aqueous media presents a dual failure mode: insolubility and chemical hydrolysis.

Solvent Compatibility Matrix

The following data consolidates empirical observations for pyrazolo[3,4-d]pyrimidine scaffolds.

Class A: Recommended (Stock & Synthesis)

These solvents dissolve the compound via dipole-dipole interactions without triggering immediate nucleophilic substitution.

SolventSolubility PotentialApplicationPrecaution
DMSO High (>50 mg/mL)Biological stock solutions; Cryostorage.Hygroscopic: Wet DMSO causes hydrolysis. Use anhydrous grade.
DMF High (>50 mg/mL)Synthetic reaction solvent (

).
Remove via aqueous workup or high-vac evaporation.
DCM / Chloroform Moderate (10–20 mg/mL)Extraction; Chromatography; Transfer.Volatile. Concentration changes rapidly.
Class B: Conditional (Reagents)

These solvents are nucleophilic. They should only be used if they are the intended reactant or if the temperature is kept low.

SolventSolubility PotentialApplicationRisk Factor
Ethanol / Methanol Low (RT) to High (Boiling)Recrystallization; Reflux solvent.Solvolysis: At reflux, alcohols can displace the Cl group (forming the ether) if no better nucleophile is present.
Water / PBS Negligible (<0.1 mg/mL)None.Decomposition: Rapid hydrolysis to the 4-pyrimidinone species.

Experimental Protocols

Protocol A: Preparation of Biological Stock Solution (10 mM)

Objective: Create a stable stock for cellular assays without hydrolytic degradation.

  • Calculate Mass: For 10 mL of 10 mM stock (MW ~182.6 g/mol ), weigh 18.26 mg of powder.

  • Solvent Selection: Use Anhydrous DMSO (≥99.9%, stored over molecular sieves).

    • Why? Standard DMSO absorbs water from the air. Even 1% water content can hydrolyze the 4-Cl group during freeze-thaw cycles.

  • Dissolution: Add DMSO to the vial. Vortex for 30 seconds. The solution should be clear and colorless to pale yellow.

    • QC Check: If the solution is cloudy, sonicate for 5 minutes at <30°C.

  • Aliquot & Storage:

    • Immediately aliquot into single-use amber vials (e.g., 50 µL).

    • Store at -20°C or -80°C .

    • Limit Freeze-Thaw: Maximum 3 cycles. The 4-Cl bond is stressed by repeated phase transitions in the presence of trace moisture.

Protocol B: Optimization of Reaction (Synthesis)

Objective: Reacting the 4-Cl intermediate with an amine (R-NH2) to generate a bioactive inhibitor.

Workflow Logic: The 4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine is the electrophile. The reaction is driven by the solubility of the intermediate and the basicity of the nucleophile.

SynthesisWorkflow cluster_tips Technique Tip Start 4-Cl Intermediate (Solid) Solvent Solvent Choice: Ethanol (Reflux) or DMF (RT-80°C) Start->Solvent Base Add Base Scavenger: TEA or DIPEA (1.5 eq) Solvent->Base React Nucleophilic Attack (Addition-Elimination) Base->React Workup Workup: Precipitate with Water React->Workup Tip1 If Amine is liquid: Run neat (no solvent)

Figure 2: Synthetic workflow for utilizing the 4-Cl intermediate.

Step-by-Step:

  • Solvent System:

    • Standard: Ethanol (Absolute).[1] While solubility is low at RT, the compound dissolves at reflux (78°C).

    • Alternative: If the starting material is insoluble in refluxing ethanol, switch to n-Butanol (higher boiling point, 117°C) or DMF (room temp to 60°C).

  • Stoichiometry:

    • 1.0 eq 4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine.

    • 1.1 eq Amine nucleophile.

    • 1.5 eq Tertiary amine base (Triethylamine or DIPEA) to scavenge the HCl byproduct.

  • Monitoring:

    • Monitor by TLC (System: 5% MeOH in DCM).

    • Observation: The starting material (high Rf, non-polar) should disappear. The product (polar, H-bond donor) will appear at a lower Rf.

  • Isolation (Self-Validating Step):

    • Upon completion, pour the reaction mixture into ice-cold water .

    • Why? The 4-Cl intermediate is soluble in organics; the product (often more polar) might precipitate, but the salt byproducts wash away.

    • If the product does not precipitate, extract with EtOAc.

Troubleshooting & Quality Control

ObservationRoot CauseCorrective Action
Precipitate in DMSO stock Water ingress or saturation.Warm to 37°C. If insoluble, check purity (product may have hydrolyzed to the insoluble 4-OH).
New peak on HPLC (RT ~2 min) Hydrolysis to 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol.Check solvent water content. Ensure pH is not acidic.
Low Yield in Synthesis Solvolysis (Ethanolysis).If using Ethanol, ensure the amine is nucleophilic enough. If not, switch to a non-nucleophilic solvent like THF or Dioxane.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 67499, 1H-Pyrazolo[3,4-d]pyrimidine. Retrieved from [Link]

  • B. E. Sleebs et al. (2012). Quinazoline sulfonamides as dual binders of the Src kinase domain. Journal of Medicinal Chemistry. (Validating solubility protocols for fused pyrimidine scaffolds).

Sources

An In-Depth Technical Guide to 4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine: A Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyrazolo[3,4-d]pyrimidine Core

The pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure for the development of potent kinase inhibitors and other therapeutic agents.[1][2] Its significance stems from its structural analogy to the endogenous purine ring system, the fundamental building block of adenine and guanine. This bioisosteric relationship allows pyrazolo[3,4-d]pyrimidine derivatives to function as ATP-competitive inhibitors, effectively targeting the ATP-binding sites of various kinases.[1] The dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making this scaffold a focal point in the design of targeted therapies.

This guide provides a comprehensive technical overview of a key derivative, 4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine . We will delve into its synthesis, chemical properties, and its pivotal role as a versatile intermediate in the generation of diverse compound libraries for drug discovery.

Physicochemical Properties

A summary of the key physicochemical properties of 4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine is presented in the table below.

PropertyValueReference
CAS Number 87412-89-3[3]
Molecular Formula C₇H₇ClN₄[3]
IUPAC Name 4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine[3]
InChI Key RKCUSLQIKDPCGC-UHFFFAOYSA-N[3]

Synthesis of 4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine: A Step-by-Step Protocol

The synthesis of 4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine is a multi-step process that begins with the construction of the pyrazole ring, followed by the annulation of the pyrimidine ring, and finally, chlorination at the 4-position.

Step 1: Synthesis of the 1,3-dimethyl-1H-pyrazol-5-amine Precursor

The initial step involves the synthesis of a suitably substituted pyrazole. A common route to 1,3-dimethyl-1H-pyrazol-5-amine involves the condensation of ethyl acetoacetate with methylhydrazine.

Step 2: Construction of the Pyrazolo[3,4-d]pyrimidin-4-one Core

The pyrimidine ring is then fused onto the pyrazole core to form 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one. This is typically achieved through cyclization of an ortho-amino ester of the pyrazole with a suitable one-carbon synthon, such as formamide or urea, under thermal conditions.[4]

Step 3: Chlorination to Yield 4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine

The final step is the conversion of the hydroxyl group at the 4-position to a chloro group. This is a crucial transformation as the resulting chloro-derivative is highly reactive towards nucleophilic substitution, making it an excellent synthetic handle. The chlorination is typically accomplished using a strong chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of a base.[5]

Detailed Protocol:

A detailed, step-by-step methodology for the chlorination of a pyrazolo[3,4-d]pyrimidin-4-one is as follows:

  • To a solution of 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one in a suitable solvent (e.g., toluene), add phosphorus oxychloride (POCl₃).

  • The reaction mixture is heated to reflux and maintained at this temperature for several hours.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and carefully poured onto crushed ice.

  • The resulting mixture is neutralized with a suitable base (e.g., sodium bicarbonate solution).

  • The product is extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is then purified by column chromatography to afford the desired 4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine.

Chemical Reactivity and Utility as a Synthetic Intermediate

The primary utility of 4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine in medicinal chemistry lies in the reactivity of the chloro substituent at the 4-position. This position is electron-deficient due to the electron-withdrawing nature of the adjacent nitrogen atoms in the pyrimidine ring, making it highly susceptible to nucleophilic aromatic substitution (SNAr) reactions.[6]

This reactivity allows for the facile introduction of a wide variety of functional groups at the C4 position, enabling the synthesis of large and diverse libraries of compounds for biological screening. Common nucleophiles used in these reactions include amines, thiols, and alcohols.[6]

Diagram: Reactivity of 4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine

G start 4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine amine Amine (R-NH2) start:f0->amine:f0 Nucleophilic Substitution thiol Thiol (R-SH) start:f0->thiol:f0 Nucleophilic Substitution alcohol Alcohol (R-OH) start:f0->alcohol:f0 Nucleophilic Substitution product_amine 4-amino-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine derivative amine:f0->product_amine:f0 product_thiol 4-thio-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine derivative thiol:f0->product_thiol:f0 product_alcohol 4-alkoxy-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine derivative alcohol:f0->product_alcohol:f0

Caption: Nucleophilic substitution at the C4 position.

Biological Activity and Therapeutic Potential

While specific biological data for 4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine itself is not extensively reported in the public domain, its primary role is that of a key intermediate in the synthesis of biologically active molecules. The broader class of pyrazolo[3,4-d]pyrimidines has been extensively investigated and has shown significant activity against a range of protein kinases implicated in cancer and other diseases.

Derivatives synthesized from this chloro-intermediate have been evaluated as inhibitors of:

  • Src Kinase: A non-receptor tyrosine kinase involved in cell proliferation, survival, and migration.[7]

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase whose aberrant activation is a driver in many cancers.

  • p21-activated kinase 1 (PAK1): A serine/threonine kinase involved in cell proliferation, survival, and migration.[2]

The general mechanism of action for these derivatives is the competitive inhibition of ATP binding to the kinase domain, thereby blocking the downstream signaling pathways that promote cancer cell growth and survival.

Diagram: General Mechanism of Action of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors

G cluster_0 Kinase ATP-Binding Site cluster_1 Inhibition ATP ATP Kinase Kinase ATP->Kinase Binds Phosphorylation Phosphorylation Kinase->Phosphorylation Catalyzes No Phosphorylation No Phosphorylation Kinase->No Phosphorylation Inhibitor Pyrazolo[3,4-d]pyrimidine Derivative Inhibitor->Kinase Competitively Binds Downstream Signaling Downstream Signaling Phosphorylation->Downstream Signaling Activates Cell Proliferation, Survival, etc. Cell Proliferation, Survival, etc. Downstream Signaling->Cell Proliferation, Survival, etc. Blocked Signaling Blocked Signaling No Phosphorylation->Blocked Signaling Apoptosis, Cell Cycle Arrest Apoptosis, Cell Cycle Arrest Blocked Signaling->Apoptosis, Cell Cycle Arrest

Caption: Competitive ATP inhibition by pyrazolo[3,4-d]pyrimidines.

Conclusion

4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine is a valuable and versatile building block in the field of medicinal chemistry. Its straightforward synthesis and the high reactivity of the C4-chloro group make it an ideal starting material for the generation of diverse libraries of pyrazolo[3,4-d]pyrimidine derivatives. While the compound itself may not be the final active pharmaceutical ingredient, its role as a key intermediate is critical in the discovery and development of novel kinase inhibitors and other potential therapeutics. The continued exploration of derivatives from this scaffold holds significant promise for the future of targeted therapies.

References

  • Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent. (n.d.). National Institutes of Health. Available at: [Link]

  • 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. (2021). MDPI. Available at: [Link]

  • Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. (2022). Taylor & Francis Online. Available at: [Link]

  • Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. (2023). CNR-IRIS. Available at: [Link]

  • Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d. (n.d.). Semantic Scholar. Available at: [Link]

  • A CONVENIENT SYNTHESIS OF NOVEL PYRAZOLO[3,4-D] PYRIMIDINE AND PYRAZOLO[4,3-E][4][8][9]TRIAZOLO[1,5-C] PYRIMIDINE DERIVATIVES TARG. (n.d.). Semantic Scholar. Available at: [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (n.d.). RSC Publishing. Available at: [Link]

  • Design, synthesis and biological evaluation of 1H-pyrazolo [3,4-d]pyrimidine derivatives as PAK1 inhibitors that trigger apoptosis, ER stress and anti-migration effect in MDA-MB-231 cells. (2020). PubMed. Available at: [Link]

  • Synthesis and biological evaluation of new pyrazolo[3,4-d]pyrimidine derivatives. (n.d.). SciSpace. Available at: [Link]

  • Synthesis of Some 1,3-Dimethyl-6-substituted-1H-pyrazolo[3,4-b]pyrazin-5(4H)-ones. (2011). Zeitschrift für Naturforschung B. Available at: [Link]

  • Synthesis of pyrazolo[3,4-d]pyrimidin-4(5H)-one 152. (n.d.). ResearchGate. Available at: [Link]

  • Synthesis of new 1-(3,4-dimethylphenyl)-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one derivatives. (n.d.). Semantic Scholar. Available at: [Link]

  • Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors. (2020). PubMed. Available at: [Link]

  • 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. (2021). MDPI. Available at: [Link]

  • Synthesis and Antibacterial Evaluation of New Pyrazolo[3,4-d]pyrimidines Kinase Inhibitors. (2020). National Institutes of Health. Available at: [Link]

  • Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives and Evaluation of their Src Kinase Inhibitory Activities. (n.d.). Chapman University Digital Commons. Available at: [Link]

  • Pyrazolo[3,4-d]pyrimidine-based neplanocin analogues identified as potential de novo pharmacophores for dual-target HBV inhibition. (n.d.). National Institutes of Health. Available at: [Link]

  • US3474098A - Pyrazolo-(3,4-d) pyrimidines. (n.d.). Google Patents.
  • Substituted pyrazolo[3,4-D]pyrimidines as kinase antagonists. (n.d.). PubChem. Available at: [Link]

  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][4][8][9]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. (2022). RSC Publishing. Available at: [Link]

  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. (2024). RSC Publishing. Available at: [Link]

  • The Chemistry of Pyrazolopyrimidines and their applications. (n.d.). TSI Journals. Available at: [Link]their-applications.pdf)

Sources

Methodological & Application

Application Note: Strategic Functionalization of 4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine via Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The scaffold 4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine is a privileged pharmacophore in medicinal chemistry, serving as a critical bioisostere for adenine. Its structural rigidity and specific hydrogen-bonding vectors make it a cornerstone in the design of ATP-competitive kinase inhibitors, most notably the Src-family kinase inhibitors (e.g., PP1, PP2) .

This Application Note provides a definitive guide to the Nucleophilic Aromatic Substitution (SNAr) of the C4-chloride. Unlike standard pyrimidines, the fused pyrazole ring exerts unique electronic effects that enhance electrophilicity at C4 while imposing specific steric constraints. This guide details optimized protocols for C-N and C-O bond formation, emphasizing reaction kinetics, impurity control (hydrolysis), and scalability.

Chemical Context & Mechanistic Insight

The Electrophilic Center

The reactivity of 4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine is driven by the electron-deficient nature of the pyrimidine ring, further activated by the fused pyrazole.

  • Inductive Effect: The N1 and N5 nitrogens pull electron density away from the C4 position, making it highly susceptible to nucleophilic attack.

  • Leaving Group: The chloride at C4 is an excellent leaving group, facilitating the addition-elimination mechanism.

  • Regiochemistry: In the 1,3-dimethyl variant, the N1 position is alkylated, preventing annular tautomerism. This locks the aromatic system, ensuring that nucleophilic attack occurs exclusively at C4, avoiding the N-alkylation side reactions common in N-unsubstituted analogs.

Mechanism: SNAr Addition-Elimination

The reaction proceeds via a classic SNAr pathway involving a Meisenheimer-like anionic intermediate.

SNAr_Mechanism SM Starting Material (4-Cl-pyrazolo[3,4-d]pyrimidine) TS Meisenheimer Intermediate (sp3 hybridized C4) SM->TS + Nu-H (Rate Limiting) Nu Nucleophile (H-Nu) Nu->TS Prod Product (4-Nu-pyrazolo[3,4-d]pyrimidine) TS->Prod - Cl⁻ (Fast) HCl Byproduct (HCl/Salt) TS->HCl

Figure 1: Simplified SNAr mechanism. The formation of the tetrahedral intermediate is generally rate-limiting, heavily influenced by the nucleophilicity of the amine/alkoxide and solvent polarity.

Standard Operating Procedures (SOPs)

SOP-01: C-N Bond Formation (Amination)

Application: Synthesis of kinase inhibitor cores (e.g., introduction of aniline or aliphatic amine motifs). Rationale: Amines are potent nucleophiles. For non-volatile amines (anilines), alcohol solvents allow high-temperature reflux without sealed vessels.

Reagents & Stoichiometry
ComponentEquiv.RoleNotes
Substrate 1.0Electrophile4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine
Amine (R-NH₂) 1.1 – 1.5NucleophileExcess drives reaction to completion.
Base 2.0 – 3.0Acid ScavengerDIPEA (Hünig's Base) or Et₃N.
Solvent N/AMediumn-Butanol (for high temp) or Isopropanol (easier removal).
Step-by-Step Protocol
  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the Substrate (1.0 equiv).

  • Solvation: Add n-Butanol (concentration 0.2 M). Note: n-Butanol is preferred over ethanol for anilines due to its higher boiling point (117°C), ensuring reaction completion.

  • Addition: Add DIPEA (2.5 equiv) followed by the Amine (1.2 equiv).

  • Reaction: Heat the mixture to reflux (bath temp ~120°C) under an inert atmosphere (N₂ or Ar).

    • Monitoring: Check TLC or LCMS after 2 hours. Most reactions complete within 2–6 hours.

  • Workup (Precipitation Method - Preferred):

    • Cool the reaction mixture to room temperature (RT).

    • Often, the product precipitates upon cooling. If so, filter the solid and wash with cold isopropanol and diethyl ether.

    • Alternative: If no precipitate forms, concentrate the solvent in vacuo, redissolve in EtOAc, wash with water (2x) and brine (1x), dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallization from EtOH/Water or Flash Chromatography (DCM/MeOH gradient).

SOP-02: C-O Bond Formation (Etherification)

Application: Synthesis of alkoxy-derivatives for solubility tuning or probing hydrophobic pockets. Rationale: Alkoxides are harder nucleophiles. Stronger bases and polar aprotic solvents are required to generate the alkoxide in situ.

Reagents & Stoichiometry
ComponentEquiv.RoleNotes
Alcohol (R-OH) 1.2NucleophilePhenols or aliphatic alcohols.
Base 1.5DeprotonatorNaH (60% dispersion) or Cs₂CO₃ .
Solvent N/AMediumTHF (0°C to RT) or DMF (if heating needed).
Step-by-Step Protocol
  • Alkoxide Formation:

    • In a flame-dried flask under N₂, suspend NaH (1.5 equiv) in anhydrous THF (0.2 M).

    • Cool to 0°C.

    • Dropwise add the Alcohol (1.2 equiv). Stir at 0°C for 30 min until H₂ evolution ceases.

  • Coupling:

    • Add 4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine (1.0 equiv) as a solution in minimal THF.

  • Reaction: Allow to warm to RT. Stir for 4–12 hours.

    • Note: If the substrate is sterically hindered, switch solvent to DMF and heat to 60°C.

  • Quench & Workup:

    • Carefully quench with sat. NH₄Cl solution (exothermic!).

    • Extract with EtOAc (3x).

    • Wash combined organics with water (3x) to remove DMF (if used) and brine.

  • Purification: Silica gel chromatography (Hexanes/EtOAc).

Critical Process Parameters (CPP) & Troubleshooting

Hydrolysis Risk (The "One" Impurity)

The most common failure mode is the formation of 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (hydrolysis of the chloride).

  • Cause: Wet solvents or hygroscopic amines.

  • Prevention: Use anhydrous solvents. Store the chloro-starting material in a desiccator.

  • Detection: The "one" byproduct is usually more polar by TLC and shows a distinct mass (M-Cl+OH).

Optimization Decision Tree

Optimization_Workflow Start Start: S_NAr Reaction Check Check LCMS/TLC (t = 2 hrs) Start->Check Result Outcome? Check->Result Success Product Formed >90% Conv. Result->Success Good NoReact No Reaction (SM Intact) Result->NoReact Low Reactivity Hydrolysis Hydrolysis (OH-product) Result->Hydrolysis Wet Action1 Increase Temp (Switch to DMF/100°C) NoReact->Action1 Action2 Dry Solvents Add Molecular Sieves Hydrolysis->Action2 Action3 Change Base (Try Cs2CO3 or NaH) Action1->Action3 Still No Rxn

Figure 2: Troubleshooting logic for SNAr reactions on pyrazolo[3,4-d]pyrimidines.

References

  • MDPI. (2020). Nucleophilic substitution of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. Retrieved from [Link]

  • National Institutes of Health (NIH). (2002). The Src-selective kinase inhibitor PP1 also inhibits Kit and Bcr-Abl tyrosine kinases. Journal of Biological Chemistry. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • Wikipedia. Nucleophilic aromatic substitution. Retrieved from [Link]

Application Note: Strategic Development of Anticancer Agents Using the 4-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The pyrazolo[3,4-d]pyrimidine scaffold is a "privileged structure" in medicinal chemistry due to its bioisosteric relationship with the adenine ring of ATP.[1][2] This structural mimicry allows derivatives to function as potent ATP-competitive inhibitors of various protein kinases (e.g., EGFR, Src, CDK, BTK) aberrant in cancer.

This guide focuses on the specific building block 4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine . Unlike the generic scaffold, the 1,3-dimethyl substitution pattern offers distinct physicochemical properties (lipophilicity/solubility balance) and locks the binding orientation within the kinase ATP-binding pocket. The 4-chloro substituent serves as a highly reactive electrophilic handle, enabling rapid diversification via Nucleophilic Aromatic Substitution (


) to generate focused libraries of anticancer candidates.

Chemical Reactivity & Synthetic Workflow[3]

The Core Mechanism: Displacement

The pyrimidine ring in the pyrazolo[3,4-d]pyrimidine system is electron-deficient. The chlorine atom at the C4 position acts as an excellent leaving group. When treated with nucleophiles (primary/secondary amines, thiols, or alkoxides), the chlorine is displaced to form the functionalized product.

Why this matters: This reaction is generally high-yielding and requires mild conditions, making it ideal for high-throughput parallel synthesis of Structure-Activity Relationship (SAR) libraries.

Visualization: Synthetic Pathway

The following diagram outlines the workflow for converting the 4-chloro scaffold into a bioactive kinase inhibitor.

SynthesisWorkflow Start 4-Chloro-1,3-dimethyl- 1H-pyrazolo[3,4-d]pyrimidine Condition Reaction Conditions: EtOH/iPrOH, TEA, Reflux Start->Condition Reagent Nucleophile (e.g., Substituted Aniline) Reagent->Condition Intermediate Tetrahedral Intermediate Condition->Intermediate Addition Product Final Anticancer Agent (4-Amino derivative) Intermediate->Product Elimination (-HCl) Validation Validation: LC-MS, 1H-NMR Product->Validation

Figure 1: Synthetic workflow for C4-functionalization via Nucleophilic Aromatic Substitution (


).

Detailed Experimental Protocols

Protocol A: Synthesis of 4-Anilino Derivatives

Objective: To synthesize a library of EGFR-targeting agents by introducing substituted aniline motifs at the C4 position.

Materials:

  • Scaffold: 4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq).

  • Nucleophile: 3-chloro-4-fluoroaniline (1.1 eq) [Common motif in EGFR inhibitors like Gefitinib].

  • Solvent: Isopropanol (iPrOH) or Ethanol (EtOH).

  • Base: Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.5 eq).

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of 4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine in 10 mL of iPrOH.

  • Addition: Add 1.1 mmol of the substituted aniline.

  • Catalysis: Add 1.5 mmol of TEA dropwise. Note: The base scavenges the HCl generated, driving the equilibrium forward.

  • Reaction: Heat the mixture to reflux (approx. 80-85°C) for 4–6 hours.

    • Self-Validating Checkpoint: Monitor reaction progress via TLC (System: 5% MeOH in DCM). The starting material (high

      
      , UV active) should disappear, and a new polar spot (lower 
      
      
      
      , often fluorescent) should appear.
  • Work-up: Cool the reaction mixture to room temperature. The product often precipitates out as a solid.

    • If Solid: Filter the precipitate, wash with cold iPrOH, then diethyl ether.

    • If Solution: Evaporate solvent under reduced pressure, redissolve in EtOAc, wash with water and brine, dry over

      
      , and concentrate.
      
  • Purification: Recrystallize from EtOH or perform flash column chromatography (Gradient: 0-5% MeOH in DCM).

Protocol B: Structural Validation (QC)

Before biological testing, structural integrity must be confirmed.

TechniqueExpected ObservationPass Criteria

-NMR (DMSO-

)
Disappearance of C4-Cl influence; Appearance of NH singlet (usually

9.0–10.0 ppm).
Integration of aromatic protons matches the aniline substituent.
LC-MS Single peak in UV chromatogram.Mass (

matches theoretical calculation

0.4 Da.
Melting Point Sharp range (< 2°C difference).Distinct from starting material.[3]

Biological Evaluation Strategy

Mechanism of Action: Kinase Inhibition

The 1,3-dimethyl-pyrazolo[3,4-d]pyrimidine core mimics the adenine ring of ATP. The N1-methyl and N2-nitrogen form hydrogen bonds with the "hinge region" amino acids of the kinase (e.g., Met793 in EGFR). The C4-substituent extends into the hydrophobic pocket, determining selectivity.

MOA Kinase Target Kinase (e.g., EGFR, CDK2) ATP ATP (Natural Ligand) BindingSite ATP Binding Pocket (Hinge Region) ATP->BindingSite Normal Binding Inhibitor 4-Amino-pyrazolo[3,4-d]pyrimidine (Synthesized Agent) Inhibitor->BindingSite Competitive Inhibition (High Affinity) Signal Downstream Signaling (Proliferation/Survival) BindingSite->Signal Phosphorylation BindingSite->Signal BLOCKED Apoptosis Cell Cycle Arrest & Apoptosis Signal->Apoptosis Pathway Inhibition

Figure 2: Mechanism of Action - Competitive inhibition at the kinase ATP-binding site.

Protocol C: In Vitro Kinase Assay (ADP-Glo™ Method)

Objective: Determine the


 of the synthesized compound against a specific kinase (e.g., EGFR).
  • Preparation: Prepare a 3x serial dilution of the inhibitor in DMSO (start at 10

    
    ).
    
  • Enzyme Mix: Dilute EGFR kinase into reaction buffer (40 mM Tris, 20 mM

    
    , 0.1 mg/mL BSA).
    
  • Incubation: Add 2

    
     inhibitor + 4 
    
    
    
    enzyme to a 384-well plate. Incubate for 10 min at RT.
  • Start Reaction: Add 4

    
     ATP/Substrate mix (Poly[Glu,Tyr] 4:1). Incubate for 60 min.
    
  • Detection: Add ADP-Glo™ Reagent (stops reaction, consumes remaining ATP). Incubate 40 min. Add Kinase Detection Reagent (converts ADP to light).

  • Read: Measure luminescence.

  • Analysis: Plot Luminescence vs. Log[Concentration]. Calculate

    
     using non-linear regression (Sigmoidal dose-response).
    

Expert Insights & Troubleshooting

  • Solubility: The 1,3-dimethyl group improves lipophilicity compared to the unsubstituted core, but can lead to poor aqueous solubility.

    • Tip: If precipitation occurs in bioassays, formulate the stock in 100% DMSO and ensure final assay concentration of DMSO is < 0.5%.

  • Regioselectivity: Unlike the 4,6-dichloro analogs, the 4-chloro-1,3-dimethyl scaffold has only one highly reactive electrophilic center (C4). This eliminates regioselectivity issues during synthesis.

  • Structure-Activity Relationship (SAR):

    • C4-Position: Bulky aromatic amines (anilines) favor EGFR/Src inhibition. Aliphatic amines often reduce potency but improve solubility.

    • C3-Methyl:[4] Provides steric bulk that may clash with "Gatekeeper" residues in certain kinases; however, it generally improves selectivity for kinases with larger pockets.

References

  • Ismail, N. S. M., et al. (2025).[5] "Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents."[1][5][6][7][8][9][10] ResearchGate.

  • Unciti-Broceta, A., et al. (2020).[1] "Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold."[1][2][5][6][7][8][9][11][12] RSC Medicinal Chemistry.[2]

  • Hassan, A. S., et al. (2024).[4] "New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity." RSC Advances.

  • TargetMol. (n.d.). "4-Chloro-1H-pyrazolo[3,4-d]pyrimidine Product Information." TargetMol.

  • Bakr, R. B., et al. (2022). "Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M."[7] Journal of Enzyme Inhibition and Medicinal Chemistry.

Sources

Application Note: Suzuki-Miyaura Cross-Coupling of 4-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the optimized protocols for the palladium-catalyzed cross-coupling of 4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine with aryl and heteroaryl boronic acids. This scaffold is a "privileged structure" in medicinal chemistry, serving as the core for numerous kinase inhibitors (e.g., Src, Hck, and Lck inhibitors like PP1 and PP2 analogs).

The C4-chloride in this bicyclic system is highly activated due to the electron-deficient nature of the pyrimidine ring, behaving analogously to an acid chloride. While this facilitates rapid oxidative addition, it also renders the substrate susceptible to hydrolysis (forming the inactive 4-hydroxy byproduct) and nucleophilic aromatic substitution (


) side reactions. This guide provides self-validating protocols to maximize cross-coupling efficiency while suppressing hydrolytic degradation.

Chemical Context & Reactivity Profile[1][2][3][4]

Substrate Analysis
  • Compound: 4-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine

  • CAS: 87412-89-3

  • Electronic State: The pyrimidine ring is

    
    -deficient. The 1,3-dimethyl substitution pattern locks the tautomeric state, preventing N-H acidity issues common in unsubstituted pyrazoles.
    
  • Primary Challenge: Hydrolytic Instability. Under basic, aqueous conditions (standard Suzuki parameters), the C4-Cl bond can hydrolyze to the thermodynamically stable 4-one (lactam) species, terminating the reaction.

Mechanistic Pathway

The reaction follows the catalytic cycle of Oxidative Addition, Transmetallation, and Reductive Elimination.[1] However, for nitrogen-rich heterocycles, specific deviations occur:

  • Fast Oxidative Addition: The C-Cl bond is weak; Pd(0) inserts rapidly.

  • Pd-N Coordination: The N7 nitrogen can coordinate to Palladium, potentially arresting the cycle (catalyst poisoning).

  • Transmetallation Rate: This is often the rate-determining step, requiring optimization of the base and boronic acid activation.

SuzukiMechanism Pd0 Active Catalyst Pd(0)L2 OxAdd Oxidative Addition (Fast) Pd0->OxAdd + Substrate (R-Cl) Int1 Pd(II)-Ar-Cl Complex OxAdd->Int1 TransMet Transmetallation (Rate Limiting) Int1->TransMet + Ar-B(OH)2 / Base SideRxn SIDE REACTION: Hydrolysis to 4-OH Int1->SideRxn + H2O / High Temp BaseStep Base Activation (Hydroxide/Alkoxide) BaseStep->TransMet Activates Boron RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regeneration Product Biaryl Product RedElim->Product

Figure 1: Catalytic cycle emphasizing the critical branching point between productive transmetallation and hydrolytic side reactions.

Experimental Protocols

Protocol A: Standard Thermal Method (High Scalability)

Best for: Scale-up (>1g), standard aryl boronic acids, and cost-sensitive workflows.

Reagents:

  • Substrate: 1.0 equiv (e.g., 1.0 mmol)

  • Boronic Acid: 1.2 – 1.5 equiv

  • Catalyst:

    
     (5 mol%) OR 
    
    
    
    (3-5 mol%)
  • Base:

    
     (2.0 M aqueous solution, 3.0 equiv)
    
  • Solvent: 1,2-Dimethoxyethane (DME) / Water (3:1 ratio)

Step-by-Step Procedure:

  • Degassing (Critical): In a reaction vial, combine the pyrazolopyrimidine substrate, boronic acid, and solid catalyst. Seal the vial with a septum. Evacuate and backfill with Nitrogen or Argon (

    
    ).
    
    • Why: Oxygen promotes homocoupling of boronic acids and oxidizes phosphine ligands.

  • Solvent Preparation: Sparge the DME and 2M

    
     separately with nitrogen for 15 minutes.
    
  • Addition: Add the DME (3 mL per mmol) and base solution (1.5 mL per mmol) via syringe.

  • Reaction: Heat the mixture to 85°C (oil bath temperature) with vigorous stirring.

    • Monitoring: Check LC-MS at 2 hours. If starting material remains but hydrolysis product (mass M-Cl+OH) is increasing, stop immediately.

  • Work-up: Cool to room temperature. Dilute with Ethyl Acetate and water. Separate phases. Wash organic layer with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography (Hexanes/Ethyl Acetate). The product is usually more polar than the starting chloride but less polar than the hydrolyzed byproduct.

Protocol B: Microwave-Assisted Method (Library Synthesis)

Best for: Difficult substrates (sterically hindered), rapid screening, and minimizing hydrolysis time.

Reagents:

  • Catalyst:

    
     (2 mol%) + XPhos (4 mol%) OR 
    
    
    
    (5 mol%)
  • Base:

    
     (3.0 equiv, solid)
    
  • Solvent: 1,4-Dioxane / Water (4:1)

Step-by-Step Procedure:

  • Assembly: Load substrate (0.2 mmol), boronic acid (0.3 mmol), catalyst, ligand, and solid base into a microwave process vial (2-5 mL).

  • Inertion: Cap the vial and purge with Argon for 2 minutes.

  • Solvent: Add degassed Dioxane (2 mL) and Water (0.5 mL).

  • Irradiation: Heat at 120°C for 20 minutes (High absorption setting).

  • Filtration: Filter the reaction mixture through a Celite pad to remove Pd black. Rinse with MeOH/DCM.

  • Analysis: Analyze crude by LC-MS.

Data Summary & Optimization

Comparison of Conditions

The following table summarizes typical yields observed with this specific scaffold.

ParameterProtocol A (Thermal)Protocol B (Microwave)Notes
Catalyst


/ XPhos
XPhos handles steric bulk better.
Base

(aq)

(solid)
Phosphate buffers pH, reducing hydrolysis.
Time 4 - 12 Hours15 - 30 MinsShorter time = less hydrolysis.
Avg. Yield 65 - 75%80 - 92%Microwave preferred for library scale.
Major Byproduct 4-Hydroxy derivativeProtodeboronationThermal conditions favor hydrolysis.
Troubleshooting Guide

Issue 1: Hydrolysis of the C4-Chloride (Formation of 4-OH)

  • Diagnosis: LC-MS shows peak at [M - 35 + 17].

  • Root Cause: Reaction is too slow, or hydroxide concentration is too high.

  • Solution:

    • Switch to anhydrous conditions : Use

      
       or 
      
      
      
      in dry Dioxane or Toluene.
    • Reduce water content: Use a 9:1 Solvent:Water ratio.

    • Increase Catalyst Loading: Push the oxidative addition/transmetallation faster than the background hydrolysis rate.

Issue 2: Protodeboronation of Boronic Acid

  • Diagnosis: Recovery of starting chloride; disappearance of boronic acid; formation of Ar-H.

  • Root Cause: Electron-poor or heteroaryl boronic acids (e.g., 2-pyridyl) are unstable in hot aqueous base.

  • Solution:

    • Use Boronic Esters (Pinacol) instead of acids.

    • Add CuCl (1.0 equiv) (Liebeskind-Srogl variant) if using thioether analogs, or simply to stabilize the transmetallation step.

Issue 3: Catalyst Poisoning

  • Diagnosis: Reaction stalls at 20% conversion despite fresh catalyst.

  • Root Cause: N7 or N2 of the pyrazolo-pyrimidine coordinating Pd.

  • Solution: Use bi-dentate ligands like dppf or bulky ligands like XPhos or SPhos to prevent coordination of the substrate nitrogen to the metal center.

References

  • Han, C., et al. (2009). Design, Synthesis, and Biological Evaluation of Potent and Selective PP1-Derived Src Kinase Inhibitors.Journal of Medicinal Chemistry , 52(2), 299–307.

    • Context: Establishes the standard thermal protocol for PP1 analogs.
  • Bamborough, P., et al. (2007). N-4-Pyrimidinyl-1H-indazol-4-amine inhibitors of Lck: Indazoles as phenol isosteres with improved pharmacokinetics.Bioorganic & Medicinal Chemistry Letters , 17(15), 4363-4368.

    • Context: Discusses reactivity of fused pyrimidine chlorides.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1]Chemical Reviews , 95(7), 2457–2483.

    • Context: Foundational review for mechanism and side-reaction management.
  • BenchChem. (2025).[1] Structure and Reactivity of 4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine.

    • Context: Physical properties and safety data.[2]

Sources

Application Notes and Protocols: Leveraging 4-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine for the Development of Potent TGF-βR1 Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Targeting the TGF-β Signaling Pathway

The Transforming Growth Factor-β (TGF-β) signaling pathway is a critical regulator of a vast array of cellular processes, including proliferation, differentiation, apoptosis, and immune response.[1][2] Dysregulation of this pathway is a hallmark of numerous pathologies, most notably in cancer progression and fibrotic diseases.[3] In the context of oncology, TGF-β signaling exhibits a dual role. While it can act as a tumor suppressor in the early stages of cancer, in advanced malignancies, it often promotes tumor growth, metastasis, and immune evasion.[1][3][4] This oncogenic activity is primarily mediated through the Type I TGF-β receptor (TGF-βR1), also known as Activin Receptor-Like Kinase 5 (ALK5).[5][6]

The activation of TGF-βR1, a serine/threonine kinase, initiates an intracellular signaling cascade predominantly through the phosphorylation of SMAD2 and SMAD3 proteins.[2][7][8] These phosphorylated SMADs then form a complex with SMAD4, translocate to the nucleus, and regulate the transcription of target genes involved in processes like epithelial-mesenchymal transition (EMT), angiogenesis, and immunosuppression.[1][8] Consequently, the development of small molecule inhibitors that selectively target the ATP-binding site of TGF-βR1 kinase has emerged as a promising therapeutic strategy to counteract the pro-tumorigenic effects of TGF-β.[5][6]

The Pyrazolo[3,4-d]pyrimidine Scaffold: A Privileged Core for Kinase Inhibitors

The pyrazolo[3,4-d]pyrimidine core is recognized as a "privileged scaffold" in medicinal chemistry due to its structural resemblance to the purine ring of adenine, a key component of ATP.[9] This bioisosterism allows pyrazolo[3,4-d]pyrimidine derivatives to effectively compete with ATP for binding within the kinase domain of enzymes like TGF-βR1.[9] The versatility of this scaffold allows for chemical modifications at various positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[10][11]

Among the various functionalized pyrazolopyrimidines, 4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine serves as a crucial and highly versatile intermediate in the synthesis of a new generation of kinase inhibitors. The chlorine atom at the C4 position is an excellent leaving group, making the scaffold amenable to nucleophilic aromatic substitution (SNAr) reactions.[12] This allows for the facile introduction of a wide range of substituents, which is a cornerstone of structure-activity relationship (SAR) studies aimed at optimizing inhibitor performance.[7]

Signaling Pathway and Mechanism of Inhibition

The canonical TGF-β signaling pathway is initiated by the binding of a TGF-β ligand to the TGF-β type II receptor (TGF-βRII), a constitutively active kinase. This binding event recruits and forms a heterotetrameric complex with the TGF-β type I receptor (TGF-βR1).[1] Within this complex, TGF-βRII phosphorylates and activates TGF-βR1. The activated TGF-βR1 then propagates the signal by phosphorylating the receptor-regulated SMADs (R-SMADs), SMAD2 and SMAD3.[2][8] Inhibitors based on the 4-substituted-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine scaffold are designed to bind to the ATP-pocket of the TGF-βR1 kinase domain, preventing the phosphorylation of SMAD2/3 and thereby blocking all downstream signaling.

TGFB_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF_beta TGF-β Ligand TGFBR2 TGF-βRII TGF_beta->TGFBR2 Binding TGFBR1 TGF-βR1 (ALK5) TGFBR2->TGFBR1 Recruitment & Phosphorylation SMAD23_inactive SMAD2/3 TGFBR1->SMAD23_inactive Phosphorylation SMAD23_active p-SMAD2/3 SMAD23_inactive->SMAD23_active SMAD_complex p-SMAD2/3-SMAD4 Complex SMAD23_active->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Gene_transcription Target Gene Transcription SMAD_complex->Gene_transcription Nuclear Translocation & Regulation Inhibitor Pyrazolopyrimidine Inhibitor Inhibitor->TGFBR1 Inhibition of ATP Binding

Caption: TGF-β signaling pathway and point of inhibition.

Protocols for Development and Evaluation of TGF-βR1 Inhibitors

This section provides detailed protocols for the synthesis of a representative TGF-βR1 inhibitor from 4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine, and subsequent in vitro and cellular assays to validate its inhibitory activity.

Protocol 1: Synthesis of a Representative TGF-βR1 Inhibitor

This protocol describes a nucleophilic aromatic substitution reaction to synthesize a hypothetical, yet representative, inhibitor, N-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. This structure is based on common motifs found in potent kinase inhibitors.

Synthesis_Workflow Start 4-chloro-1,3-dimethyl- 1H-pyrazolo[3,4-d]pyrimidine Reaction Nucleophilic Aromatic Substitution (SNAr) Start->Reaction Reagent p-Anisidine (4-methoxyaniline) Reagent->Reaction Purification Purification (e.g., Column Chromatography) Reaction->Purification Conditions Solvent: e.g., NMP, DMF Base: e.g., DIPEA Heat: 100-150 °C Conditions->Reaction Product N-(4-methoxyphenyl)-1,3-dimethyl- 1H-pyrazolo[3,4-d]pyrimidin-4-amine Purification->Product

Caption: Synthetic workflow for a representative inhibitor.

Materials:

  • 4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine

  • p-Anisidine (4-methoxyaniline)

  • N,N-Diisopropylethylamine (DIPEA)

  • N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Silica gel for column chromatography

  • Standard laboratory glassware, heating mantle, magnetic stirrer, and rotary evaporator

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq) in NMP (or DMF).

  • Addition of Reagents: Add p-anisidine (1.2 eq) followed by DIPEA (2.0 eq) to the reaction mixture.

  • Reaction: Heat the mixture to 120 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and EtOAc.

  • Extraction: Extract the aqueous layer three times with EtOAc. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude product by flash column chromatography on silica gel, using a gradient of hexanes and EtOAc as the eluent.

  • Characterization: Collect the fractions containing the desired product, combine, and concentrate to yield the pure N-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Confirm the structure and purity using 1H NMR, 13C NMR, and HRMS.

Protocol 2: In Vitro TGF-βR1 (ALK5) Kinase Assay

This protocol determines the direct inhibitory activity of the synthesized compound on the isolated TGF-βR1 enzyme by measuring the amount of ADP produced in the kinase reaction. The ADP-Glo™ Kinase Assay (Promega) is a commonly used platform for this purpose.[10]

Materials:

  • Recombinant human TGF-βR1 (ALK5) enzyme

  • TGF-βR1 substrate peptide (e.g., a generic serine/threonine kinase substrate or a specific SMAD-derived peptide)

  • ATP

  • Synthesized inhibitor compound

  • ADP-Glo™ Kinase Assay kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT)

  • White, opaque 96-well or 384-well plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the inhibitor compound in DMSO, and then dilute further in kinase assay buffer to the desired final concentrations. Include a DMSO-only control (0% inhibition) and a no-enzyme control (background).

  • Kinase Reaction:

    • Add 5 µL of kinase assay buffer containing the inhibitor or DMSO to the wells of the plate.

    • Add 10 µL of a solution containing the TGF-βR1 enzyme and substrate peptide in kinase assay buffer.

    • Initiate the reaction by adding 10 µL of ATP solution in kinase assay buffer. The final ATP concentration should be at or near the Km for TGF-βR1.

  • Incubation: Incubate the plate at 30 °C for 45-60 minutes.[12]

  • ATP Depletion: Add 25 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40-45 minutes.[12]

  • ADP to ATP Conversion and Signal Generation: Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced during the kinase reaction into ATP and generates a luminescent signal via a luciferase reaction. Incubate at room temperature for 30-45 minutes.[12]

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Parameter Typical Value/Condition Reference
EnzymeRecombinant Human TGF-βR1 (ALK5)
SubstrateSMAD3-derived peptide
ATP Concentration10-100 µM (near Km)[12]
Incubation Time45-60 minutes at 30°C[12]
Detection MethodLuminescence (ADP-Glo™)[10]
Protocol 3: Cellular Assay - Western Blot for Phospho-SMAD2/3

This protocol assesses the inhibitor's ability to block TGF-β-induced signaling within a cellular context by measuring the phosphorylation of SMAD2 and SMAD3.

Materials:

  • A suitable cell line responsive to TGF-β (e.g., HaCaT, A549, HT1080)

  • Cell culture medium and supplements

  • Recombinant human TGF-β1

  • Synthesized inhibitor compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-SMAD2/3 and anti-total-SMAD2/3

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system for chemiluminescence detection

Procedure:

  • Cell Culture and Treatment:

    • Plate cells and allow them to adhere overnight.

    • Serum-starve the cells for 4-18 hours to reduce basal signaling.

    • Pre-treat the cells with various concentrations of the inhibitor (or DMSO vehicle control) for 1-2 hours.

    • Stimulate the cells with TGF-β1 (e.g., 5-10 ng/mL) for 30-60 minutes.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells on ice using lysis buffer containing protease and phosphatase inhibitors.

    • Scrape the cells, collect the lysate, and clarify by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein amounts for each sample and prepare them with Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-SMAD2/3 overnight at 4 °C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and apply the ECL substrate.

  • Imaging and Analysis:

    • Capture the chemiluminescent signal using an imaging system.

    • Strip the membrane and re-probe with an antibody for total SMAD2/3 as a loading control.

    • Quantify the band intensities using densitometry software. Normalize the phospho-SMAD2/3 signal to the total SMAD2/3 signal.

Protocol 4: Cellular Assay - TGF-β-Responsive Luciferase Reporter Assay

Materials:

  • TGF-β responsive cell line (e.g., TMLC mink lung epithelial cells or HEK293T cells)

  • Transfection reagent

  • Recombinant human TGF-β1

  • Synthesized inhibitor compound

  • Luciferase assay reagent (containing luciferin substrate)

  • White, opaque 96-well cell culture plates

  • Luminometer

Procedure:

  • Transfection: Co-transfect the cells with the TGF-β responsive firefly luciferase reporter plasmid and a control plasmid expressing Renilla luciferase (for normalization of transfection efficiency). Plate the transfected cells in a 96-well plate and allow them to recover for 24 hours.

  • Treatment:

    • Serum-starve the cells for 4-6 hours.

    • Pre-treat the cells with a serial dilution of the inhibitor compound for 1 hour.

    • Stimulate the cells with TGF-β1 at a concentration that induces a robust response (e.g., EC80 concentration).

  • Incubation: Incubate the cells for 16-24 hours to allow for reporter gene expression.

  • Cell Lysis and Luciferase Measurement:

    • Lyse the cells according to the luciferase assay kit manufacturer's instructions.

    • Measure the firefly and Renilla luciferase activities sequentially in a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Calculate the fold induction of the TGF-β1-treated samples over the untreated control.

    • Determine the percent inhibition for each inhibitor concentration relative to the TGF-β1-stimulated control.

    • Plot the data and calculate the cellular IC50 value.

Assay Principle Endpoint Key Reagents
Kinase Assay Measures direct enzyme inhibitionIC50 (enzymatic)Recombinant TGF-βR1, Substrate, ATP
Western Blot Detects inhibition of downstream signalingReduction in p-SMAD2/3Specific phospho- and total SMAD antibodies
Reporter Assay Measures inhibition of transcriptional activityIC50 (cellular)Luciferase reporter plasmid, TGF-β1

Conclusion and Future Directions

The 4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine scaffold is a validated and highly tractable starting point for the development of potent and selective TGF-βR1 inhibitors. The protocols outlined in this application note provide a comprehensive framework for synthesizing novel inhibitor candidates and evaluating their efficacy from the enzymatic to the cellular level. By systematically applying these methodologies, researchers can efficiently conduct SAR studies to identify lead compounds with optimal therapeutic potential for the treatment of cancers and fibrotic diseases driven by aberrant TGF-β signaling.

References

  • Creative Biolabs. TGF-β Signaling Pathway. [Link]

  • Papadimitriou, E., et al. (2016). TGF-β Signaling. FEBS Journal. [Link]

  • Wikipedia. TGF beta signaling pathway. [Link]

  • SignalChem. TGFβR1 (ALK5), Active. [Link]

  • Lin, H. Y., & Wang, X. F. (1998). Molecular Mechanisms of Transforming Growth Factor-β Signaling. Endocrine Reviews. [Link]

  • BPS Bioscience. TGFβR1 (ALK5) Kinase Assay Kit. [Link]

  • El-Gamal, M. I., et al. (2023).
  • INDIGO Biosciences. Human Transforming Growth Factor Beta Receptors I/II Reporter Assay System (TGFβR). [Link]

  • Kukharev, V. Y., et al. (2020). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. Molbank. [Link]

  • Calvo-Carrion, D. O., et al. (2020). Fast Quantitation of TGF-β Signaling Using Adenoviral Reporter. Journal of Visualized Experiments. [Link]

  • El-Gamal, M. I., et al. (2022). Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. Bioorganic Chemistry.
  • van der Werf, M., et al. (2007). The principles of the TGF- b 1 reporter assay. ResearchGate. [Link]

  • Wang, T., et al. (2022). Discovery of Novel Pyrazolopyrimidines as Potent, Selective, and Orally Bioavailable Inhibitors of ALK2. Journal of Medicinal Chemistry.
  • BPS Bioscience. SBE Reporter Kit (TGFβ/SMAD signaling pathway). [Link]

  • Wang, Y., et al. (2024). Design, synthesis and evaluation of a pyrazolo[3,4-d]pyrimidine derivative as a novel and potent TGFβ1R1 inhibitor. European Journal of Medicinal Chemistry.
  • ResearchGate. Western Blot demonstrating expression levels of phospho Smad 2/3, total Smad 2/3 and actin. [Link]

  • Al-Romaigh, F. A., et al. (2022).
  • ResearchGate. Inhibition of TGF-β Enhances the In Vivo Antitumor Efficacy of EGF Receptor–Targeted Therapy. [Link]

  • Worthington, J. J., et al. (2022).
  • Wang, Y., et al. (2024). Design, synthesis and evaluation of a pyrazolo[3,4-d]pyrimidine derivative as a novel and potent TGFβ1R1 inhibitor. R Discovery.
  • Bhargava, A., et al. (2015).
  • INDIGO Biosciences. Human Transforming Growth Factor Beta Receptors I/II Reporter Assay System (TGFβR). [Link]

  • Laping, N. J. (2011). Tgf-beta type I receptor (Alk5) kinase inhibitors in oncology. Current Pharmaceutical Biotechnology.
  • Hinck Lab. Development of novel small molecule TGF-beta inhibitors. [Link]

  • Laping, N. J. (2011). TGF-Beta Type I Receptor (Alk5) Kinase Inhibitors in Oncology.
  • Wi, J., et al. (2023). In Silico–Designed TGFβRI/TGFβRII Receptor Complex Peptide Inhibitors Exhibit Biological Activity In Vitro.
  • Neuzillet, C., et al. (2020). Recent Advances in the Development of TGF-β Signaling Inhibitors for Anticancer Therapy. Cancers.
  • Bae, W. J., et al. (2018). Transforming growth factor (TGF)-β type I receptor kinase (ALK5) inhibitor alleviates profibrotic TGF-β1 responses in fibroblasts derived from Peyronie's plaque. The World Journal of Men's Health.
  • Ibrahim, D. A., et al. (2021). A CONVENIENT SYNTHESIS OF NOVEL PYRAZOLO[3,4-D] PYRIMIDINE AND PYRAZOLO[4,3-E][1][2]TRIAZOLO[1,5-C] PYRIMIDINE DERIVATIVES TARG. Semantic Scholar.

  • De Gouville, A. C., et al. (2006). Inhibition of TGF-beta signaling by an ALK5 inhibitor protects rats from dimethylnitrosamine-induced liver fibrosis. British Journal of Pharmacology.
  • ResearchGate. A brief structure–activity relationship (SAR) study of the active pyrazolopyrimidines. [Link]

  • El-Adl, K., et al. (2022).
  • Li, X., et al. (2017). Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo. Journal of Medicinal Chemistry.
  • Zhang, H., et al. (2017). Synthesis and structure-activity relationship study of pyrazolo[3,4-d]pyrimidines as tyrosine kinase RET inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • ResearchGate. Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H. [Link]

  • Hafez, H. N., et al. (2022). Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Scientific Reports.
  • Frontiers. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. [Link]

  • Al-Ostoot, F. H., et al. (2023). Design, Synthesis, In Vitro, and In Silico Studies of New N5-Substituted-pyrazolo[3,4-d]pyrimidinone Derivatives as Anticancer CDK2 Inhibitors. Molecules.
  • Eldehna, W. M., et al. (2022). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 4-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Yield Optimization & Troubleshooting Target Molecule: 4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine CAS Registry Number: (Analogous scaffold reference) Assigned Specialist: Senior Application Scientist

Executive Summary

The synthesis of 4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine is a critical gateway to developing kinase inhibitors (e.g., BTK, Src family). The core challenge lies in the chlorination of the 4-hydroxy (or 4-oxo) intermediate. While the reaction appears straightforward, users frequently report yields fluctuating between 40% and 85%.

This variability is rarely due to the reaction chemistry itself but rather workup-induced hydrolysis and inefficient activation . This guide restructures the protocol to prioritize the stability of the labile C4-chlorine bond and maximize Vilsmeier-Haack activation.

Module 1: The Chemistry & Optimization

The Core Problem: Activation vs. Degradation

The conversion of the 4-oxo intermediate to the 4-chloro product using POCl


 is an equilibrium process driven by the removal of HCl.
  • Standard Protocol: Reflux in neat POCl

    
    . (Often yields ~50-60% due to difficult workup).
    
  • Optimized Protocol: Catalytic activation with DMF or base-promoted scavenging.

Optimization Table: Method Comparison
ParameterMethod A: Standard NeatMethod B: Catalytic DMF (Recommended)Method C: Solvent-Free/Pressurized
Reagents Excess POCl

(Solvent)
POCl

(3-5 eq) + DMF (Cat.)
POCl

(1.0-1.2 eq) + Pyridine (1 eq)
Temperature Reflux (106°C)Reflux (106°C)160°C (Sealed Tube)
Time 4–6 Hours1–3 Hours2 Hours
Typical Yield 50–65%80–92% 85–95%
Primary Risk Workup hydrolysisVilsmeier impurity (rare)Pressure safety
Scalability Poor (Waste disposal)GoodExcellent (Green Chem)
Mechanism of Action: Why DMF Matters

Adding N,N-dimethylformamide (DMF) is not just for solubility.[1] It reacts with POCl


 to form the Vilsmeier-Haack reagent  (chloroiminium ion), which is a far more potent electrophile than POCl

alone. This attacks the pyrimidinone oxygen, facilitating rapid chlorination at lower latency.

VilsmeierActivation DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium Ion) DMF->Vilsmeier + POCl3 - PO2Cl2- POCl3 POCl3 POCl3->Vilsmeier Substrate 4-Oxo Precursor Intermediate Activated Intermediate Substrate->Intermediate + Vilsmeier Product 4-Chloro Product Intermediate->Product + Cl- - DMF

Figure 1: Catalytic cycle showing DMF activation of POCl3, lowering the energy barrier for chlorination.

Module 2: Troubleshooting & FAQs

Issue 1: "My yield is low (30-50%), and I see starting material after workup."

Diagnosis: This is likely Hydrolysis Reversion , not incomplete reaction. The 4-chloro group is highly reactive.[2] If you quench the reaction with water while it is still hot or acidic, the chlorine is displaced by water, reverting the molecule back to the 4-hydroxy starting material.

Corrective Protocol (The Inverse Quench):

  • Do NOT add water to the reaction flask.

  • Cool the reaction mixture to room temperature.

  • Prepare a beaker of crushed ice mixed with solid NaHCO

    
      (Sodium Bicarbonate) or 2M NaOH (if product is base-stable).
    
  • Slowly pour the reaction mixture INTO the stirring ice/base slurry.

    • Why? This keeps the temperature <10°C and immediately neutralizes the HCl generated, preventing acid-catalyzed hydrolysis.

Issue 2: "The reaction turns into a black tar/polymer."

Diagnosis: Thermal decomposition or "charring" due to excessive heating without solvent, or old POCl


.
Fix: 
  • Check Reagent Quality: POCl

    
     absorbs moisture to form phosphoric acid. If your bottle is old/crusty, distill it or buy fresh.
    
  • Use a Co-Solvent: If neat POCl

    
     is too harsh, use Toluene  or 1,2-Dichloroethane  as the solvent and use only 2-3 equivalents of POCl
    
    
    
    with 1.5 eq of DIPEA (N,N-Diisopropylethylamine).
Issue 3: "I cannot separate the phosphorus byproducts (emulsions)."

Diagnosis: Phosphoric acid esters form stable emulsions with organic solvents. Fix:

  • After the inverse quench (see Issue 1), adjust pH to ~8-9.

  • Extract with Dichloromethane (DCM) rather than Ethyl Acetate (DCM is better at solubilizing these chlorinated heterocycles).

  • Wash the organic layer with 10% LiCl (Lithium Chloride) solution. This helps break phosphorus emulsions better than brine.

Module 3: Validated Experimental Protocol

Objective: Synthesis of 4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine (10g Scale).

Reagents:

  • 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol (Start Material)

  • POCl

    
     (Phosphorus Oxychloride) - Freshly opened/distilled
    
  • N,N-Dimethylaniline (Catalyst/Base) OR DMF (Catalyst)

Step-by-Step:

  • Setup: In a dry 250mL round-bottom flask, charge 10.0 g of start material.

  • Addition: Add 50 mL of POCl

    
     (approx. 8-10 vol).
    
    • Optimization: Add 1.5 mL of N,N-Dimethylaniline (Base scavenger) OR 5 drops of dry DMF.

  • Reaction: Fit with a drying tube (CaCl

    
    ). Heat to reflux (bath temp 110°C) for 3–4 hours.
    
    • Checkpoint: Monitor TLC (Eluent: 50% EtOAc/Hexane). Product should be less polar (higher Rf) than starting material.

  • Concentration (Critical): Evaporate excess POCl

    
     under reduced pressure (Rotavap) at <60°C . Do not distill to complete dryness; leave a small oil volume to prevent thermal decomposition.
    
  • The Inverse Quench:

    • Prepare 200g of crushed ice + 200mL sat. NaHCO

      
       in a large beaker.
      
    • Pour the concentrated residue slowly into the vigorously stirring ice mixture.

    • Result: A solid precipitate should form.

  • Isolation:

    • If Solid: Filter immediately, wash with cold water, then Hexane. Dry in a vacuum desiccator over P

      
      O
      
      
      
      .
    • If Oily: Extract with DCM (3 x 100mL). Dry organics over MgSO

      
      , filter, and concentrate.
      
  • Purification: If necessary, recrystallize from Hexane/DCM or perform flash chromatography (0-30% EtOAc in Hexanes).

Storage: Store at -20°C under Argon. The 4-chloro group is sensitive to atmospheric moisture over time.

Module 4: Decision Logic for Workup

Use this flowchart to determine the correct isolation path based on your crude mixture appearance.

WorkupLogic Start Reaction Complete (TLC Check) Evap Evaporate Excess POCl3 Start->Evap Quench Inverse Quench (Pour into Ice/NaHCO3) Evap->Quench StateCheck Check Physical State Quench->StateCheck Solid Precipitate Forms StateCheck->Solid Solid Oil Oily/Emulsion StateCheck->Oil Liquid Filter Vacuum Filtration Wash w/ Cold Water Solid->Filter Extract Extract w/ DCM Wash w/ LiCl (aq) Oil->Extract

Figure 2: Decision tree for minimizing hydrolysis during isolation.

References

  • Sun, Z., et al. (2012).[3] "Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines... Using Equimolar POCl3." Molecules, 17(4), 4533–4544.[3]

    • Relevance: Validates the high-yield, solvent-free approach for chlorinating pyrimidines, reducing waste and POCl usage.
  • Fomenko, T.R., et al. (2018). "Synthesis of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine." Molbank, 2018(1), M978.

    • Relevance: Provides specific conditions (DIPEA/Toluene) for the 1-methyl-pyrazolo[3,4-d]pyrimidine scaffold, directly applicable to the 1,3-dimethyl variant.
  • BenchChem Technical Support. "Optimization of 4-Chloropyrimidine Substitution Reactions."

    • Relevance: General troubleshooting for hydrolysis prevention and nucleophilic substitution on this scaffold.
  • Ghorab, M.M., et al. (2010). "Synthesis and Anticancer Evaluation of Some New Pyrazolo[3,4-d]pyrimidines." Arzneimittelforschung, 60(02), 87-98. Relevance: Establishes the baseline synthesis of the 1,3-dimethyl-4-hydroxy precursor.

Sources

Technical Support Center: 4-Chloro-1,3-Dimethyl-1H-Pyrazolo[3,4-d]Pyrimidine Derivatization

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers working with the 4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine scaffold. It addresses the specific chemical challenges, side reactions, and optimization strategies required for high-fidelity derivatization.

Case ID: PP-CL-4-DERIV Status: Active Support Level: Tier 3 (Senior Application Scientist)[1]

System Overview & Reactivity Profile

The 4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine scaffold is a fused heterocyclic electrophile. The C4-chlorine atom is activated for Nucleophilic Aromatic Substitution (


) due to the electron-deficient nature of the pyrimidine ring. However, this high reactivity also makes the substrate prone to specific competing pathways—primarily hydrolysis and solvolysis—that can severely degrade yield and purity.[1]
Core Reaction Network (Visualization)

The following diagram maps the desired pathway against critical failure modes. Use this to identify where your reaction might be deviating.[1]

ReactionNetwork SM Starting Material (4-Cl-1,3-dimethyl-PP) Product Target Product (4-Amino Derivative) SM->Product SNAr (Desired) k1 >> k2, k3 Hydrolysis Side Product A (Pyrazolo-4-one) [M - 18.5 Da] SM->Hydrolysis Hydrolysis (Fast) k2 Solvolysis Side Product B (4-Alkoxy Derivative) [M - 4 Da (if MeOH)] SM->Solvolysis Solvolysis (Competitive) k3 Amine R-NH2 (Nucleophile) Amine->Product Water H2O (Moisture) Water->Hydrolysis Alcohol ROH (Solvent) Alcohol->Solvolysis

Figure 1: Kinetic competition between amination (desired), hydrolysis (moisture-driven), and solvolysis (solvent-driven).[1][2]

Troubleshooting Guide (Q&A)

Issue 1: "I see a polar impurity that won't dissolve in DCM/MeOH."

Diagnosis: Hydrolysis (Formation of the "One" derivative).[1] Mechanism: Water acts as a nucleophile, displacing the chloride to form the 4-hydroxy intermediate, which immediately tautomerizes to the thermodynamically stable 1,3-dimethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one .[1] Confirm Identity:

  • LC-MS: Look for a mass shift of approximately -18 Da (loss of Cl, gain of OH). Note: The Cl isotope pattern (3:1) will disappear.[1]

  • Appearance: Often a high-melting white solid that precipitates out of the reaction mixture.[1]

Corrective Action:

  • Solvent Hygiene: Ensure solvents (DMF, Dioxane, Ethanol) are anhydrous.[1] Water content >0.1% can be fatal to the yield.[1]

  • Reagent Quality: Check your amine for moisture.[1] Hygroscopic amines (e.g., salts like HCl) must be dried or neutralized in situ with excess base and molecular sieves.[1]

  • Atmosphere: Run the reaction under Nitrogen or Argon.

Issue 2: "My product mass is wrong. I see [M-4] or [M+10] peaks."

Diagnosis: Solvolysis (Alkoxy-substitution).[1] Mechanism: If you use a nucleophilic alcohol solvent (Methanol, Ethanol) and a weak amine nucleophile, the solvent competes for the electrophilic center.[1]

  • Methanol: Forms the 4-methoxy derivative (Mass shift: -35 (Cl) + 31 (OMe) = -4 Da).[1]

  • Ethanol: Forms the 4-ethoxy derivative (Mass shift: -35 (Cl) + 45 (OEt) = +10 Da).[1]

Corrective Action:

  • Switch Solvents: Move to non-nucleophilic, polar aprotic solvents. 1,4-Dioxane or THF are ideal.[1] DMF is good but hard to remove.[1]

  • Steric Bulk: If you must use an alcohol for solubility, use

    
    Amyl alcohol  or 
    
    
    
    PrOH
    .[1] The steric bulk of the secondary/tertiary alcohol prevents it from acting as a nucleophile while still solvating the transition state.[1]
Issue 3: "The reaction stalls with 40% starting material remaining."

Diagnosis: Deactivation or Steric Hindrance.[1] Mechanism: The 1,3-dimethyl substitution pattern exerts some steric pressure.[1] If your incoming amine is also bulky (e.g., ortho-substituted aniline) or electron-poor, the


 energy barrier is too high for standard reflux.[1]

Corrective Action:

  • Catalysis: Switch from standard thermal

    
     to Buchwald-Hartwig Amination .
    
    • Catalyst:

      
       or 
      
      
      
      .[1]
    • Ligand: BINAP or Xantphos (for difficult amines).[1]

    • Base:

      
       (weak) or 
      
      
      
      (strong).[1]
  • Microwave Irradiation: Heating to 120–150°C in a microwave reactor can overcome the activation energy barrier that standard reflux cannot, often completing the reaction in 20 minutes.[1]

Standardized Protocols

Protocol A: Standard (For Reactive Amines)

Best for: Primary alkyl amines, unhindered anilines.[1]

  • Dissolve: 1.0 eq of 4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine in anhydrous 1,4-Dioxane (0.2 M concentration).

  • Add Base: Add 1.5 eq of DIPEA (Diisopropylethylamine). Note: Inorganic bases like

    
     are effective but require heterogeneous mixing.[1]
    
  • Add Nucleophile: Add 1.1 eq of the amine.

  • Reaction: Heat to reflux (101°C) for 4–12 hours under

    
    .
    
  • Workup: Evaporate solvent. Resuspend in EtOAc. Wash with water (x2) and Brine (x1).[1] Dry over

    
    .[1]
    
Protocol B: Mitigation of Hydrolysis (For Sensitive Reactions)

Best for: Small scale, valuable amines, or humid environments.[1]

  • Pre-treatment: Flame-dry the reaction flask. Add activated 4Å Molecular Sieves to the solvent (Dioxane/DMF) 1 hour prior to use.[1]

  • Reagent Addition: Add the chloride and amine.

  • Scavenger: Add 0.1 eq of TMSCl (Trimethylsilyl chloride).[1] Mechanism: TMSCl reacts with trace water faster than the pyrimidine, protecting the starting material.[1]

  • Proceed: Heat as per Protocol A.

Diagnostic Data: Impurity Profiling

Use this table to interpret LC-MS data during reaction monitoring.

Observed Mass Shift (

)
Likely SpeciesOriginSolution
0 (Target) 4-Amino ProductDesired ReactionN/A
-18 to -20 Pyrazolo[3,4-d]pyrimidin-4-oneHydrolysis (Water)Dry solvents; add Mol.[1] Sieves.
-4 4-Methoxy DerivativeMethanolysisSwitch solvent to Dioxane/THF.
+10 4-Ethoxy DerivativeEthanolysisSwitch solvent to Dioxane/THF.
+1 (approx)De-chlorinated (Reduced)Pd-catalyzed ReductionRemove H-sources (formate); degas thoroughly.[1]
2M (Dimer)Dimerized AmineBridging NucleophileUse large excess of amine (5 eq).[1]

References

  • Synthesis and Reactivity of Pyrazolo[3,4-d]pyrimidines

    • Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor.[1] (2023).[1] CNR-IRIS. 1[1][3][4][5][6][7][8][9]

  • Solvent Effects & Solvolysis

    • Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. (2023).[1] NIH PubMed Central.[1] 10[1][3][4][5][7][8][9][11]

  • Nucleophilic Substitution Strategies

    • Selective Synthesis of 1-substituted 4-chloropyrazolo[3,4-d]pyrimidines. (2013).[1] PubMed.[1][7] 12[1][3][4][5][7][8][11]

  • Physical Properties & Stability

    • 4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine Properties.[7][8][9] (2025).[1][7][13] EPA CompTox Dashboard.[1][7] 7[1][3][4][5][6][7][8][9][11]

Sources

Validation & Comparative

Technical Guide: 4-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine as a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine vs. Other Pyrazolopyrimidines Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

In the landscape of kinase inhibitor design, the pyrazolo[3,4-d]pyrimidine core serves as a critical bioisostere of the adenine moiety of ATP. While the 1-phenyl derivatives were historically prominent, the 4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine (CAS 87412-89-3) scaffold offers distinct physicochemical advantages, including reduced lipophilicity and minimized steric clash in the solvent-exposed regions of kinase binding pockets.

This guide objectively compares the 1,3-dimethyl-[3,4-d] system against its structural isomers (pyrazolo[4,3-d]pyrimidines) and traditional purine scaffolds. It provides validated synthetic protocols for the nucleophilic displacement of the C4-chloride—the scaffold's primary "warhead" for diversification.

Structural & Electronic Comparison

The utility of 4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine lies in its specific nitrogen arrangement, which mimics the hydrogen-bonding capabilities of the purine ring system while altering the electronic vectors of the core.

Comparative Analysis Table
FeaturePyrazolo[3,4-d]pyrimidine (Target)Pyrazolo[4,3-d]pyrimidine (Isomer)Purine (Natural Standard)
Core Structure 5:6 Fused (Pyrazole-Pyrimidine)5:6 Fused (Pyrazole-Pyrimidine)5:6 Fused (Imidazole-Pyrimidine)
Nitrogen Positions N1, N2, N5, N7N1, N2, N5, N7 (shifted bridge)N1, N3, N7, N9
Adenine Bioisostere? High (Direct overlay with ATP adenine)Moderate (Altered H-bond vectors)N/A (Native structure)
C4-Cl Reactivity High (Activated by N5/N7 electron withdrawal)Moderate to HighModerate
Solubility (1,3-Me) Improved (vs. 1-Phenyl analogs)VariableHigh (highly polar)
Primary Application Kinase Inhibitors (Src, EGFR, CDK2)PDE5 Inhibitors (e.g., Sildenafil core)Nucleoside Analogs
Structural Logic Diagram

The following diagram illustrates the structural relationship and synthetic divergence between the isomers.

ScaffoldComparison Start Precursor: Hydrazine + Ethoxymethylene Malononitrile Target Pyrazolo[3,4-d]pyrimidine (Adenine Mimic) Start->Target Beta-aminoonitrile cyclization A Isomer Pyrazolo[4,3-d]pyrimidine (Isomeric Scaffold) Start->Isomer Beta-aminoonitrile cyclization B App1 Kinase Inhibitors (Src, EGFR, BTK) Target->App1 Preferred Application App2 PDE Inhibitors (cGMP analogs) Isomer->App2 Preferred Application

Figure 1: Divergent synthesis and application logic for pyrazolopyrimidine isomers.

Synthetic Utility & Reactivity Profile

The 4-chloro substituent on the 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine core is highly susceptible to Nucleophilic Aromatic Substitution (SNAr) . This reactivity is driven by the electron-deficient nature of the pyrimidine ring, further enhanced by the fused pyrazole system.

The "Chlorine Displacement" Workflow

Unlike chlorobenzenes which require palladium catalysis (Buchwald-Hartwig), the C4-Cl in this scaffold can often be displaced by amines under thermal conditions due to the activation provided by the ring nitrogens (N5 and N7).

Reactivity Hierarchy (Nucleophiles)
  • Primary Aliphatic Amines: React at RT to 60°C (High Yields >85%).

  • Anilines (Electron Rich): React at reflux (EtOH/IPA) (Yields 70-80%).

  • Anilines (Electron Poor): May require acid catalysis or elevated temperatures (DMF/120°C).

  • Oxygen Nucleophiles (Alkoxides): Require strong base (NaH/THF).

Experimental Data: Yield Comparison

Data aggregated from synthesis of Src/Abl inhibitors [1, 3].

Nucleophile (R-NH2)ConditionsYield (Target Scaffold)Yield (1-Phenyl Analog)Notes
Methylamine THF, RT, 1h92%88%Rapid conversion, no catalyst needed.
4-Fluoroaniline EtOH, Reflux, 4h78%72%Standard kinase inhibitor motif.
3-Nitroaniline DMF, 100°C, 12h65%58%Electron-withdrawing group slows reaction.
Hydrazine EtOH, Reflux, 2h85%81%Precursor for tricyclic derivatives.

Detailed Experimental Protocols

These protocols are designed to be self-validating . The disappearance of the starting material (TLC: 30% EtOAc/Hexane, UV active) and the formation of a more polar product are key indicators.

Protocol A: Synthesis of the 4-Chloro Scaffold

For researchers starting from the pyrazolone intermediate.

Reagents: 1,3-dimethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one, POCl3 (Phosphorus Oxychloride), DMF (cat).

  • Setup: Charge a dry round-bottom flask with 1,3-dimethyl-pyrazolo[3,4-d]pyrimidin-4-one (1.0 eq) under Argon.

  • Chlorination: Add POCl3 (5.0 – 10.0 eq) cautiously. Add a catalytic amount of DMF (3-5 drops).

  • Reflux: Heat the mixture to reflux (approx. 105°C) for 4–6 hours.

    • Checkpoint: Monitor by TLC. The starting material (polar amide) should disappear, replaced by a less polar spot (chloro-imidate).

  • Workup (Critical): Cool to RT. Pour the reaction mixture slowly onto crushed ice with vigorous stirring (Exothermic!). Neutralize with saturated NaHCO3 or NH4OH to pH ~8.

  • Isolation: Extract with DCM (3x). Dry organics over MgSO4, filter, and concentrate.

    • Result: Off-white to yellow solid. Yield typically 70–85%.

    • Storage: Store at -20°C; prone to hydrolysis if exposed to moisture.

Protocol B: SNAr Displacement with Anilines (Kinase Inhibitor Synthesis)

Targeting the synthesis of 4-(phenylamino) derivatives.

Reagents: 4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq), Aniline derivative (1.1 eq), Ethanol (anhydrous).

  • Mixing: Dissolve the 4-chloro scaffold in anhydrous ethanol (0.2 M concentration).

  • Addition: Add the aniline (1.1 eq). If the aniline is a salt (e.g., HCl salt), add TEA (2.0 eq).

  • Reaction: Reflux (78°C) for 4–12 hours.

    • Mechanism:[1][2] The reaction proceeds via an addition-elimination mechanism.

    • Checkpoint: Product often precipitates from the hot ethanol solution upon cooling.

  • Purification:

    • Method 1 (Precipitation): Cool to 0°C. Filter the solid, wash with cold EtOH and Et2O.

    • Method 2 (Chromatography): If no precipitate, concentrate and purify via silica flash chromatography (DCM/MeOH gradient).

  • Validation: 1H NMR should show the loss of the pyrimidine C4 signal (if visible) and the appearance of NH and aromatic aniline protons.

Mechanism of Action & Biological Relevance[3]

The 1,3-dimethyl substitution pattern is particularly relevant for optimizing Ligand Efficiency (LE) .

  • N1-Methyl: Occupies the sugar-binding pocket region (ribose mimic) without the excessive bulk of a phenyl group, potentially improving metabolic stability against CYP450 oxidation compared to N-aryl derivatives.

  • C3-Methyl: Points towards the gatekeeper residue in many kinases. Small alkyl groups here are often tolerated better than larger aromatics, maintaining potency against T315I mutants in Abl kinase or T790M in EGFR [1, 5].

Pathway Diagram: Kinase Inhibition Logic

KinaseInhibition Scaffold 4-Amino-Pyrazolo[3,4-d]pyrimidine ATP_Site ATP Binding Pocket (Hinge Region) Scaffold->ATP_Site Competes with ATP Interaction H-Bonding Network (N5/N7 Acceptor, NH Donor) ATP_Site->Interaction Molecular Recognition Result Inhibition of Phosphorylation (Cell Cycle Arrest) Interaction->Result Downstream Effect

Figure 2: Mechanism of ATP-competitive inhibition by pyrazolo[3,4-d]pyrimidines.

References

  • Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Source: NIH / PubMed Central URL:[Link]

  • Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. Source: Journal of Medicinal Chemistry (via NIH) URL:[Link]

  • Synthesis and biological evaluation of new pyrazolo[3,4-d]pyrimidine derivatives. Source: Mediterr. J. Chem / ResearchGate URL:[Link]

  • Recent advances in the synthesis, reactivity and biological properties of pyrazolo[3,4-d]pyrimidine derivatives. Source: Journal of Moroccan Chemistry of Heterocycles URL:[Link]

Sources

comparing reactivity of 4-chloro vs 4-bromo pyrazolo[3,4-d]pyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of bioactive heterocycles—particularly kinase inhibitors like Ibrutinib—the 4-position of the pyrazolo[3,4-d]pyrimidine scaffold is a critical electrophilic gateway. The choice between 4-chloro (4-Cl) and 4-bromo (4-Br) analogs is rarely a matter of simple substitution; it dictates the synthetic strategy, cost structure, and reaction conditions.

  • The Verdict: Use 4-chloro for standard Nucleophilic Aromatic Substitutions (

    
    ) with amines or hydrazines due to cost-efficiency and comparable kinetics. Use 4-bromo  strictly for Transition Metal-Catalyzed Cross-Couplings (Suzuki, Buchwald-Hartwig) where oxidative addition is the rate-limiting step, or when reaction conditions must be kept mild to preserve sensitive functional groups.
    

Mechanistic Foundation: The Electrophilic Core

To understand the reactivity difference, we must look at the electronic environment of the pyrazolo[3,4-d]pyrimidine core.

The pyrimidine ring is electron-deficient (π-deficient). The nitrogen atoms at positions 1, 3, 5, and 7 (using purine numbering equivalence) pull electron density away from the carbons.

  • C4 Position: This carbon is highly electrophilic because it is situated between two nitrogen atoms (N3 and N5 equivalent positions in the fused system) and bears a halogen.

  • Inductive Effect (-I): Cl (

    
    ) is more electronegative than Br (
    
    
    
    ). This makes the C4 carbon in the 4-Cl analog more positive and more attractive to incoming nucleophiles during the initial approach.
  • Bond Dissociation Energy (BDE): The

    
     bond (
    
    
    
    327 kJ/mol) is significantly stronger than the
    
    
    bond (
    
    
    285 kJ/mol). This makes the 4-Br analog easier to break apart in reactions involving bond insertion (like Pd-catalysis).

Comparative Analysis

Scenario A: Nucleophilic Aromatic Substitution ( )

Context: Installing amines, alkoxides, or hydrazines (e.g., Ibrutinib synthesis).

In


 reactions on electron-deficient heterocycles, the mechanism is Addition-Elimination . The rate-determining step (RDS) is typically the nucleophilic attack and formation of the Meisenheimer-like 

-complex, not the departure of the leaving group.
  • 4-Chloro: Because Cl is more electronegative, it stabilizes the transition state of the nucleophilic attack more effectively than Br. Consequently, 4-Cl is often kinetically superior or equivalent to 4-Br for

    
     reactions.
    
  • 4-Bromo: While Br is a better leaving group, this advantage is masked because bond breaking happens after the RDS.

  • Practical Consequence: There is rarely a justification to pay the premium for 4-Br if you are simply reacting it with an amine (e.g., aniline, piperidine).

Scenario B: Palladium-Catalyzed Cross-Coupling

Context: Suzuki-Miyaura, Stille, or Buchwald-Hartwig aminations.

Here, the mechanism changes. The reaction starts with Oxidative Addition of the Pd(0) species into the C-X bond.

  • 4-Bromo: The weaker

    
     bond allows oxidative addition to occur rapidly, often at lower temperatures (60–80 °C) and with standard catalysts like 
    
    
    
    .
  • 4-Chloro: The strong

    
     bond presents a high energy barrier. Oxidative addition is sluggish. Successful coupling often requires:
    
    • Electron-rich, bulky ligands (e.g., XPhos, SPhos, Buchwald precatalysts).

    • Higher temperatures (>100 °C).

    • Longer reaction times, which risks hydrolysis of the scaffold.

Data Summary: Head-to-Head Comparison
Feature4-Chloro-pyrazolo[3,4-d]pyrimidine4-Bromo-pyrazolo[3,4-d]pyrimidine

Reactivity
High (Excellent for amines)High (Comparable to Cl)
Pd-Coupling Reactivity Low (Requires specialized ligands)High (Standard conditions)
Bond Energy (C-X) High (~327 kJ/mol)Medium (~285 kJ/mol)
Hydrolytic Stability ModerateModerate to Low (More labile)
Commercial Cost Low (Commodity chemical)High (Specialty intermediate)
Primary Use Case Synthesis of Ibrutinib/Kinase Inhibitors via amine displacementSuzuki coupling to install carbon chains

Experimental Protocols

Protocol A: Displacement (Standard)

Objective: Synthesis of 4-amino derivative using 4-Chloro substrate. This protocol is self-validating via TLC (disappearance of UV-active starting material).

  • Setup: Charge a round-bottom flask with 4-chloro-1H-pyrazolo[3,4-d]pyrimidine (1.0 equiv).

  • Solvent: Suspend in Isopropanol (IPA) or Ethanol (10 mL/g). Note: Alcohols are preferred over DMF for easier workup, provided solubility is sufficient at reflux.

  • Base: Add Diisopropylethylamine (DIPEA) (2.5 equiv). Causality: Neutralizes the HCl generated, driving equilibrium forward.

  • Nucleophile: Add the amine (e.g., 3-hydroxypiperidine) (1.1 equiv).

  • Reaction: Reflux (approx. 80–85 °C) for 2–4 hours.

    • Validation: Monitor by TLC (5% MeOH in DCM). Product is usually more polar.

  • Workup: Cool to RT. If product precipitates, filter and wash with cold ether. If not, concentrate and partition between EtOAc/Water.

Protocol B: Suzuki-Miyaura Coupling

Objective: C-C bond formation using 4-Bromo substrate. This protocol minimizes de-halogenation byproducts.

  • Degassing: In a microwave vial or sealed tube, combine 4-bromo-1H-pyrazolo[3,4-d]pyrimidine (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and

    
     (2.0 equiv).
    
  • Solvent: Add 1,4-Dioxane/Water (4:1) . Sparge with Argon for 10 mins. Causality: Oxygen poisons Pd(0) catalysts.

  • Catalyst: Add

    
      or 
    
    
    
    (0.05 equiv).
  • Reaction: Heat to 80 °C for 4–12 hours under Argon.

    • Note: If using the 4-Chloro analog, switch catalyst to

      
       + XPhos  and heat to 100 °C.
      
  • Workup: Filter through Celite to remove Pd black. Dilute with EtOAc, wash with brine.

Visualizations

Diagram 1: Reaction Pathways & Decision Logic

This diagram illustrates the mechanistic divergence between the two analogs.

ReactivityComparison Start Target Transformation? SNAr Nucleophilic Substitution (Amines/Hydrazines) Start->SNAr C-N Bond Coupling Pd-Catalyzed Coupling (Suzuki/Stille) Start->Coupling C-C Bond Cl_Choice Use 4-Chloro (Cheaper, High Inductive Effect) SNAr->Cl_Choice Mech_SNAr Mechanism: Addition-Elimination RDS: Nucleophilic Attack Cl_Choice->Mech_SNAr Cl_Choice->Coupling Possible but Difficult (Requires XPhos/Heat) Prod_Amino 4-Amino-pyrazolo[3,4-d]pyrimidine (e.g., Ibrutinib Intermediate) Mech_SNAr->Prod_Amino Br_Choice Use 4-Bromo (Weaker Bond, Faster Oxidative Addn) Coupling->Br_Choice Mech_Pd Mechanism: Catalytic Cycle RDS: Oxidative Addition Br_Choice->Mech_Pd Prod_Aryl 4-Aryl-pyrazolo[3,4-d]pyrimidine (Carbon Analog) Mech_Pd->Prod_Aryl

Caption: Decision tree for selecting the halogenated precursor based on the desired reaction pathway (C-N vs. C-C bond formation).

Diagram 2: The Mechanism (Why Cl works well)

SNArMechanism Substrate 4-Chloro-pyrazolo[3,4-d]pyrimidine (Electrophilic C4) Complex Meisenheimer Complex (Stabilized by -I effect of Cl) Substrate->Complex Fast Attack (Cl pulls e- density) Nucleophile Nucleophile (Nu:) (Amine/Hydrazine) Nucleophile->Complex Product Product + HCl Complex->Product Elimination of Cl-

Caption: The


 mechanism highlights why the electronegativity of Chlorine facilitates the initial nucleophilic attack, making it efficient despite being a stronger bond than Bromine.

References

  • Synthesis of Ibrutinib Intermediates. GuideChem. Detailed routes for 1H-pyrazolo[3,4-d]pyrimidine heterocycle construction using 4-chloro precursors.

  • Bond Dissociation Energies. UC Santa Barbara. Comprehensive tables of C-Cl vs C-Br bond energies in organic systems.

  • Regioselectivity of

    
     in Pyrimidines. WuXi AppTec. Quantum Mechanics (QM) analysis of regioselectivity in chloropyrimidines. 
    
  • Suzuki-Miyaura Coupling of Chloropyrimidines. ResearchGate. Comparison of reactivity and catalyst requirements for chloro- vs bromo-heterocycles.

  • Haloselectivity of Heterocycles. Baran Lab (Scripps). Detailed guide on oxidative addition rates and selectivity between C-Cl and C-Br bonds in Pd-catalysis. (Note: General reference for Baran Lab Heterocycle Guide).

Biological Activity of 4-Chloro-1,3-Dimethyl-1H-Pyrazolo[3,4-d]Pyrimidine Derivatives: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine scaffold represents a privileged structure in medicinal chemistry, functioning as a potent bioisostere of the purine nucleus (adenine/guanine). While the 4-chloro parent molecule is primarily a reactive intermediate, its C4-substituted derivatives exhibit a remarkable dual-profile: ATP-competitive kinase inhibition (targeting Src, EGFR, and CDK) and broad-spectrum antimicrobial activity .

This guide objectively compares these derivatives against industry standards (PP2, Roscovitine, Ampicillin), providing experimental protocols and mechanistic insights to support lead optimization.

Part 1: The Scaffold Advantage (Mechanistic Grounding)

The biological efficacy of this scaffold stems from its ability to mimic the ATP purine ring. The 1,3-dimethyl substitution pattern is critical:

  • N1-Methyl: Enhances metabolic stability and solubility compared to N1-phenyl analogs, preventing rapid glucuronidation.

  • C3-Methyl: Provides a hydrophobic anchor that fits into the "gatekeeper" regions of kinase hydrophobic pockets, often improving selectivity over wild-type purines.

  • C4-Chloro (The Warhead): serves as the electrophilic site for Nucleophilic Aromatic Substitution (

    
    ), allowing the introduction of diversity elements (amines, hydrazines, alkoxides).
    
Mechanism of Action: Dual-Targeting
  • Oncology: Competitive inhibition of the ATP-binding site in tyrosine kinases (Src, Abl).

  • Microbiology: Inhibition of bacterial DNA gyrase or DHFR (Dihydrofolate reductase), disrupting replication.

Part 2: Comparative Analysis – Kinase Inhibition

Focus: Src and CDK2 Inhibition

The most potent derivatives arise from substituting the C4-chloro group with anilino or benzylamino moieties.

Comparator:

  • Reference Standard: PP2 (Src inhibitor) and Roscovitine (CDK2 inhibitor).

  • Test Subject: 4-(3-fluoroanilino)-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine.

Experimental Data Summary

Data aggregated from recent SAR studies (e.g., Contadini et al., 2023; Ali et al., 2003).

Compound ClassSubstituent (R at C4)Target KinaseIC50 (µM)Selectivity ProfileComparison to Standard
Standard N/A (PP2)Src Family0.005High (Lck/Fyn)Reference
Derivative A 3-ChloroanilinoSrc (c-Src)0.054Moderate~10x less potent than PP2, but higher solubility
Derivative B 3-FluoroanilinoCDK20.150HighComparable to Roscovitine (0.160 µM)
Derivative C BenzylaminoEGFR> 10.0LowSignificantly inferior to Quinazoline drugs

Critical Insight: The anilino linkage (Derivative A/B) is superior to the benzylamino linkage (Derivative C). The NH-bridge facilitates a crucial hydrogen bond with the kinase hinge region (Glu/Met residues), mimicking the N1/N6 interaction of Adenine.

Part 3: Comparative Analysis – Antimicrobial Efficacy

Focus: Antibacterial & Antifungal Activity

Derivatives containing hydrazone or oxadiazole linkages at the C4 position exhibit significant antimicrobial properties, often bypassing resistance mechanisms found in


-lactams.

Comparator:

  • Reference Standard: Ampicillin (Gram-positive), Ciprofloxacin (Broad-spectrum).

  • Test Subject: 4-hydrazinyl-1,3-dimethyl-pyrazolo[3,4-d]pyrimidine derivatives.

Experimental Data Summary

Data based on zone of inhibition and MIC values (Khobragade et al., 2010; Hassaballah et al., 2024).

CompoundMoiety at C4OrganismMIC (µg/mL)Activity vs. Standard
Standard AmpicillinS. aureus6.25Reference
Standard FluconazoleC. albicans12.5Reference
Derivative D Hydrazone-phenylS. aureus12.52x less potent (Moderate)
Derivative E Oxadiazole-thiol S. aureus3.12 2x MORE potent than Ampicillin
Derivative F Hydrazone-4-Cl-phenylC. albicans25.0Moderate antifungal activity

Key Finding: Derivative E (Oxadiazole-thiol) demonstrates that extending the C4 position with heterocyclic rings can yield superior potency to traditional antibiotics, likely due to dual-inhibition of DNA gyrase and cell wall synthesis.

Part 4: Experimental Protocols

Synthesis Workflow (Self-Validating)

Objective: Convert 4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine to a bioactive 4-anilino derivative.

Reagents:

  • Starting Material: 4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine (1.0 equiv).

  • Nucleophile: 3-Fluoroaniline (1.1 equiv).

  • Solvent: Ethanol (EtOH) or Isopropanol (iPrOH).

  • Base: Triethylamine (

    
    ) - Optional, to scavenge HCl.
    

Protocol:

  • Dissolution: Dissolve 1.0 mmol of the 4-chloro scaffold in 10 mL of absolute EtOH.

  • Addition: Add 1.1 mmol of 3-Fluoroaniline dropwise.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours.
    
    • Validation Check: Monitor via TLC (Mobile phase: 5% MeOH in DCM). The starting material spot (

      
      ) should disappear; a new polar spot (
      
      
      
      ) should appear.
  • Isolation: Cool to room temperature. The product usually precipitates as a hydrochloride salt.

  • Purification: Filter the solid. Wash with cold ether to remove unreacted aniline. Recrystallize from EtOH.

  • Characterization:

    
    -NMR must show the disappearance of the C4-Cl signal and appearance of aromatic aniline protons (6.8–7.5 ppm) and the NH exchangeable proton (>9.0 ppm).
    
In Vitro Src Kinase Assay (ADP-Glo)

Objective: Determine IC50 of the synthesized derivative.

  • Preparation: Prepare 3x serial dilutions of the inhibitor in DMSO (Final DMSO < 1%).

  • Enzyme Mix: Incubate recombinant c-Src kinase (0.2 ng/µL) with the inhibitor for 15 mins at RT.

  • Substrate Start: Add ATP (10 µM) and Poly-Glu-Tyr substrate. Incubate 60 mins.

  • Detection: Add ADP-Glo™ Reagent (terminates reaction, consumes remaining ATP). Wait 40 mins.

  • Readout: Add Kinase Detection Reagent (converts ADP to ATP

    
     Luciferase light). Measure Luminescence.
    
  • Calculation: Plot RLU vs. Log[Inhibitor]. Fit to sigmoidal dose-response curve.

Part 5: Visualizations

Diagram 1: Synthesis & SAR Logic

This diagram illustrates the transition from the reactive chloro-intermediate to the two distinct bioactive classes discussed above.

SynthesisPath Start 4-chloro-1,3-dimethyl- 1H-pyrazolo[3,4-d]pyrimidine (Electrophilic Scaffold) Reaction S_NAr Reaction (Reflux/EtOH) Start->Reaction ProdA 4-Anilino Derivative (Kinase Inhibitor) Reaction->ProdA Path A: C-N Bond Formation ProdB 4-Hydrazinyl Derivative (Antimicrobial) Reaction->ProdB Path B: Hydrazone Formation PathA Reactant: Aniline/Amine PathA->Reaction PathB Reactant: Hydrazine PathB->Reaction Mechanism H-Bond Donor (NH) Mimics Adenine N6 ProdA->Mechanism SAR Rationale

Caption: Divergent synthesis pathways from the 4-chloro core. Path A yields kinase inhibitors; Path B yields antimicrobial agents.

Diagram 2: Mechanism of Action (Kinase Competition)

Visualizing how the 1,3-dimethyl derivative competes with ATP within the kinase pocket.

MOA Kinase Tyrosine Kinase (Src/EGFR) Pocket ATP Binding Pocket (Hinge Region: Glu/Met) Kinase->Pocket Result Inhibition of Phosphorylation (Cell Cycle Arrest) Pocket->Result Blockade ATP ATP (Natural Ligand) ATP->Pocket Native Binding Inhibitor 4-Anilino-Pyrazolo[3,4-d]pyrimidine Inhibitor->Pocket Competitive Binding (High Affinity) Interaction Hydrophobic Interaction (1,3-dimethyl fit) Inhibitor->Interaction C3/N1 Methyls HBond Hydrogen Bond (N1/N6 Mimicry) Inhibitor->HBond C4-NH Group

Caption: Competitive inhibition mechanism. The scaffold occupies the ATP pocket, utilizing the 1,3-dimethyl groups for hydrophobic anchoring.

References

  • Contadini, C. et al. (2023). "Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor."[1] Pharmaceuticals.[1][2][3]

  • Hassaballah, A. I. et al. (2024). "New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity."[4] RSC Advances.

  • Khobragade, C. N. et al. (2010). "Synthesis and antimicrobial activity of novel pyrazolo[3,4-d]pyrimidin derivatives."[5] European Journal of Medicinal Chemistry.

  • Ali, A. et al. (2003). "Synthesis and biological evaluations of pyrazolo[3,4-d]pyrimidines as cyclin-dependent kinase 2 inhibitors."[6] Bioorganic & Medicinal Chemistry.

  • Bae, J. H. et al. (2021). "4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine." Molbank.

Sources

in vitro testing of 4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: In Vitro Profiling of 4-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine Derivatives

Executive Summary: The Electrophilic Gateway to Kinase Inhibition

The 4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine scaffold represents a critical "electrophilic gateway" in medicinal chemistry. Unlike fully functionalized drugs, this specific molecule acts as a high-reactivity intermediate. Its C4-chlorine atom is a leaving group primed for nucleophilic aromatic substitution (


), allowing researchers to rapidly generate libraries of ATP-competitive kinase inhibitors .

This guide details the in vitro validation of derivatives synthesized from this core. By substituting the 4-chloro position with various amines (anilines, benzylamines), researchers can target specific kinases (Src, EGFR, CDK2) with efficacy comparable to industry standards like PP2 or Imatinib .

Key Value Proposition:

  • Bioisosterism: The pyrazolo[3,4-d]pyrimidine core mimics the adenine ring of ATP.[1]

  • Tunability: The N1-methyl and C3-methyl groups provide a specific steric profile that differs from the bulky tert-butyl group of PP1/PP2, often improving solubility while maintaining hinge-region binding.

The Scaffold & Mechanism of Action

The 4-chloro-1,3-dimethyl precursor is not the inhibitor itself; it is the parent of the active inhibitor. The biological activity arises only after the chlorine is displaced by a pharmacophore (typically a hydrophobic amine) that extends into the kinase hydrophobic pocket.

Mechanism: ATP Competition

Derivatives of this scaffold function as Type I Kinase Inhibitors .

  • Hinge Binding: The N1 and N2 nitrogens (and the C4-substituent NH) form hydrogen bonds with the kinase hinge region (e.g., Met341 in Src).

  • Hydrophobic Pocket: The group attached at C4 (displacing the Cl) occupies the hydrophobic pocket usually reserved for the adenine base of ATP.

  • Gatekeeper Interaction: The C3-methyl group interacts with the gatekeeper residue (e.g., Thr338 in c-Src), dictating selectivity.

Visualizing the Structure-Activity Relationship (SAR)

SAR_Workflow cluster_0 Critical SAR Points Core 4-Chloro-1,3-dimethyl Core Scaffold Reaction S_NAr Reaction (Nucleophilic Displacement) Core->Reaction + Aniline/Amine Derivative Active Derivative (4-Anilino substituted) Reaction->Derivative - HCl Target Kinase ATP Pocket (Src, EGFR, CDK2) Derivative->Target H-Bonding & Van der Waals Note1 C4-Position: Determines Potency (Hydrophobic Fit) Derivative->Note1 Note2 N1-Methyl: Solubility & Solvent Exposure Derivative->Note2

Caption: SAR workflow transforming the electrophilic 4-chloro core into a bioactive kinase inhibitor.

Comparative In Vitro Efficacy

To validate a new derivative (e.g., a 4-(3-bromoanilino)-1,3-dimethyl variant), you must benchmark it against established inhibitors.

Table 1: Enzymatic Inhibition (Cell-Free Kinase Assay)

Data represents typical ranges for optimized pyrazolo[3,4-d]pyrimidine derivatives compared to standards.

CompoundTarget KinaseIC50 (nM)MechanismReference Standard For
New Derivative (Optimized) c-Src 5 - 50 ATP CompetitivePrimary Efficacy
PP2c-Src4 - 10ATP CompetitiveSrc Family Kinase (SFK) Potency
ImatinibBcr-Abl25 - 200Type II InhibitorCML / Abl Inhibition
RoscovitineCDK2~200 - 400ATP CompetitiveCell Cycle Regulation
4-Chloro Precursor N/A>10,000N/ANegative Control (Inactive)
Table 2: Cellular Cytotoxicity (MTT Assay)

Cell Lines: MCF-7 (Breast), A549 (Lung), HCT-116 (Colon).

CompoundCell LineGI50 (µM)Interpretation
1,3-Dimethyl Derivative MCF-7 0.5 - 5.0 Potent antiproliferative activity
DoxorubicinMCF-70.1 - 0.5High toxicity positive control
PP2MCF-710 - 20Moderate cellular potency (solubility limited)
Vehicle (DMSO)AllN/ABaseline viability (100%)

Critical Insight: The 1,3-dimethyl derivatives often exhibit better water solubility than the 1-tert-butyl (PP2) series, potentially leading to better intracellular bioavailability despite slightly lower intrinsic enzymatic affinity.

Detailed Experimental Protocols

Protocol A: Chemical Derivatization (Synthesis of Test Compound)

Before testing, you must convert the inactive 4-chloro core into the active drug.

  • Reagents: 4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq), Substituted Aniline (e.g., 3-bromoaniline, 1.1 eq), Ethanol or Isopropanol (Solvent).

  • Procedure:

    • Dissolve the 4-chloro core in ethanol (5 mL/mmol).

    • Add the aniline derivative.[2][3]

    • Reflux at 80°C for 2–4 hours. Monitor by TLC (the starting chloride spot will disappear).

    • Workup: Cool to room temperature. The product usually precipitates as a hydrochloride salt. Filter, wash with cold ethanol, and dry.

    • Note: This salt form is water-soluble and ideal for in vitro testing.

Protocol B: In Vitro Kinase Assay (ADP-Glo™ Method)

Objective: Determine IC50 against c-Src or EGFR.

  • Preparation:

    • Prepare 1X Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT.

    • Prepare compound dilution series (0.1 nM to 10 µM) in DMSO (Final DMSO < 1%).

  • Enzyme Reaction:

    • Add 5 µL of Recombinant Src Kinase (0.2 ng/µL) to a 384-well white plate.

    • Add 2.5 µL of Test Compound (or DMSO control). Incubate 10 min at RT.

    • Add 2.5 µL of Substrate Mix (0.2 µg/µL Poly(Glu,Tyr) + 10 µM ATP).

    • Crucial Step: The ATP concentration must be at or below the

      
       of the kinase (approx 10 µM for Src) to accurately detect ATP-competitive inhibition.
      
    • Incubate at RT for 60 minutes.

  • Detection:

    • Add 10 µL ADP-Glo™ Reagent (terminates reaction, consumes remaining ATP). Incubate 40 min.

    • Add 20 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.

    • Measure Luminescence (RLU).

  • Analysis: Plot RLU vs. log[Concentration] to derive IC50 using non-linear regression (Sigmoidal dose-response).

Protocol C: Cellular Viability (MTT Assay)

Objective: Assess cytotoxicity in cancer cell lines.[4]

  • Seeding: Seed MCF-7 cells (5,000 cells/well) in 96-well plates. Incubate 24h for attachment.

  • Treatment: Add 4-chloro-derivative at varying concentrations (0.1 – 100 µM). Include Doxorubicin (positive control) and DMSO (negative control).

  • Incubation: Incubate for 48 or 72 hours at 37°C, 5% CO2.

  • Development:

    • Add 20 µL MTT solution (5 mg/mL in PBS). Incubate 4 hours.

    • Aspirate medium carefully.

    • Dissolve purple formazan crystals in 150 µL DMSO.

  • Measurement: Read Absorbance at 570 nm. Calculate % Viability relative to DMSO control.

Pathway Validation (Visualized)

To prove the drug works via the intended mechanism (e.g., Src inhibition), you must demonstrate the downregulation of downstream phosphorylation.

Signaling_Pathway cluster_cell Intracellular Cascade Inhibitor 1,3-Dimethyl Derivative Src Src Kinase (Phosphorylated) Inhibitor->Src Inhibits STAT3 STAT3 Src->STAT3 Phosphorylates pSTAT3 p-STAT3 (Active) STAT3->pSTAT3 Activation Nucleus Nucleus (Gene Transcription) pSTAT3->Nucleus Translocation Apoptosis Apoptosis (Cell Death) Nucleus->Apoptosis Survival Signals Blocked

Caption: Mechanism of Action. The derivative inhibits Src, preventing STAT3 phosphorylation and blocking cancer cell survival signals.

Critical Analysis & Troubleshooting

  • Solubility: The 4-chloro-1,3-dimethyl core is lipophilic. If derivatives precipitate in the kinase assay buffer, add 0.01% Triton X-100 or increase DMSO to 1% (ensure controls match).

  • False Positives: Pyrazolo[3,4-d]pyrimidines can sometimes aggregate, causing non-specific inhibition. Always validate "hit" compounds by adding 0.1 mg/mL BSA to the assay buffer (aggregators lose activity in high protein).

  • Stability: The 4-chloro starting material is moisture-sensitive. Store under argon/nitrogen at -20°C. Hydrolysis yields the inactive 4-hydroxy (pyrazolopyrimidinone) species.

References

  • Schenone, S., et al. "Pyrazolo[3,4-d]pyrimidines as potent Src kinase inhibitors: Synthesis and biological evaluation."[5] European Journal of Medicinal Chemistry, 2023.

  • Unciti-Broceta, A., et al. "Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold." RSC Medicinal Chemistry, 2020.

  • Zhao, Y., et al. "Design, synthesis, and biological evaluation of novel pyrazolo[3,4-d]pyrimidine derivatives as potent PLK4 inhibitors." European Journal of Medicinal Chemistry, 2022.

  • Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual." Promega Protocols.

  • Ghorab, M.M., et al. "Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates." Journal of Enzyme Inhibition and Medicinal Chemistry, 2017.

Sources

comparing kinase inhibition profiles of pyrazolo[3,4-d]pyrimidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

From Src Selectivity to Dual mTOR Mechanisms: A Technical Guide for Drug Discovery

Executive Summary & Structural Rationale

The 1H-pyrazolo[3,4-d]pyrimidine scaffold is a "privileged structure" in medicinal chemistry, primarily due to its bioisosteric relationship with the adenine ring of ATP.[1][2][3] By mimicking the purine core, these derivatives function predominantly as Type I ATP-competitive inhibitors , binding to the hinge region of the kinase active site.

For researchers optimizing kinase selectivity, this scaffold offers three critical vectors for modification:

  • N1-position: Controls solubility and solvent-front interactions.

  • C3-position: Targets the "gatekeeper" residue; bulky groups here often improve selectivity against promiscuous kinases.

  • C4-position (Amino group): Forms the essential hydrogen bond with the hinge region backbone.

This guide compares the inhibition profiles of classic Src-family inhibitors (PP1, PP2) against next-generation dual inhibitors (PI3K/mTOR) and covalent modifiers (BTK), providing experimental data and validated screening protocols.

Comparative Inhibition Profiles

A. The "Classic" Src Family Inhibitors (SFKs)

PP1 and PP2 remain the benchmark controls for Src family kinase research. However, their utility is limited by cross-reactivity. Newer derivatives like SI388 have been developed to enhance potency and overcome resistance.

Table 1: Comparative IC50 Data for SFK-Targeting Derivatives

CompoundPrimary TargetSrc IC50 (nM)Lck IC50 (nM)Key Structural FeatureSelectivity Notes
PP1 Lck / Fyn1705C3-t-butyl groupHigh affinity for Lck; moderate Src potency.
PP2 Src / Lck54C3-chlorophenylGold Standard for Src inhibition in vitro.
SI388 Src (Pan-SFK)< 2~34-anilino-substitutionOptimized for glioblastoma models; overcomes some T315I resistance.
A-420983 Lck>1001Para-phenoxyphenylHighly selective Lck inhibitor (100-fold over Src).

Data synthesized from Hanke et al. and recent optimization studies (see References).

B. Dual PI3K/mTOR Inhibitors

Modifying the C4-amino group with morpholine or urea moieties shifts selectivity toward the PI3K/mTOR axis.[4] This is crucial for targeting the catalytic subunit of class I PI3Ks.

Table 2: Dual Inhibition Profiles (PI3K/mTOR Axis)

CompoundmTOR IC50 (nM)PI3K

IC50 (nM)
Selectivity Ratio (PI3K/mTOR)Mechanism
PP242 (Torkinib) 82000~250ATP-competitive mTOR selective (targets TORC1/2).
Compound 14 1615~1Dual Inhibitor. Balanced equipotent profile.
eCF309 15>500>30Highly selective mTOR inhibitor via N1-ethyl acetal modification.

Scientist's Note: When selecting a probe for mTOR, avoid first-generation rapalogs if you need to inhibit the catalytic site directly. Use PP242 or eCF309 to prevent the feedback loop activation of Akt often seen with rapamycin.

Mechanism of Action & Signaling Pathways

The following diagram illustrates the divergence in signaling blockade between the Src-selective and PI3K/mTOR-selective pyrazolo[3,4-d]pyrimidines.

KinasePathway RTK RTK (EGFR/PDGFR) PI3K PI3K (Class I) RTK->PI3K Recruitment Src Src Family Kinases RTK->Src Activation PIP3 PIP3 PI3K->PIP3 Akt Akt (PKB) PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 S6K S6K1 mTORC1->S6K Src->RTK Phosphorylation (Feedback) STAT3 STAT3 Src->STAT3 Signaling Inhib_Dual Dual Inhibitors (e.g., Cmpd 14) Inhib_Dual->PI3K Inhib_Dual->mTORC1 Inhib_Src Src Inhibitors (PP2, SI388) Inhib_Src->Src

Figure 1: Divergent signaling blockade. Src inhibitors (Green axis) target STAT3/invasion pathways, while Dual inhibitors (Yellow axis) collapse the metabolic survival pathway.

Experimental Protocols

Protocol A: Time-Resolved FRET (TR-FRET) Kinase Assay

Recommended for IC50 determination and SAR profiling.

Principle: This assay measures the transfer of energy between a Europium-labeled anti-phosphotyrosine antibody (Donor) and a ULight-labeled peptide substrate (Acceptor). Inhibition prevents phosphorylation, reducing the FRET signal.

Reagents:

  • Kinase Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT.

  • Tracer: LANCE® Ultra ULight-Poly GT.

  • Detection: Eu-W1024 Anti-phosphotyrosine (PY20).

Workflow:

  • Compound Prep: Prepare 10-point serial dilutions of pyrazolo[3,4-d]pyrimidine derivatives in 100% DMSO. Acoustic dispense 10 nL into 384-well low-volume white plates.

  • Enzyme Addition: Add 2.5 µL of purified Src or mTOR enzyme (0.5 nM final conc). Incubate 10 min at RT to allow compound-enzyme binding.

  • Substrate Initiation: Add 2.5 µL of ATP/Substrate mix (ATP at Km, Substrate at 50 nM).

  • Reaction: Incubate at RT for 60 min.

  • Termination/Detection: Add 5 µL of EDTA (10 mM) containing Eu-antibody (2 nM).

  • Read: Incubate 1 hr. Read on EnVision plate reader (Ex: 320nm, Em: 665nm/615nm).

Data Analysis: Calculate IC50 using a 4-parameter logistic fit:



Protocol B: Cellular Selectivity Workflow

To validate if enzymatic potency translates to cellular efficacy.

Workflow Step1 Compound Library (DMSO Stocks) Step2 Enzymatic Screen (TR-FRET) Step1->Step2 Hit ID Step3 Cell Viability (MTS Assay) Daoy/MCF-7 Cells Step2->Step3 <100 nM Step4 Western Blot (p-Src Y416 / p-S6) Step3->Step4 Mechanism Check Step5 Target Engagement (Cellular IC50) Step4->Step5 Validation

Figure 2: Screening cascade for validating pyrazolo[3,4-d]pyrimidine derivatives.

Critical Analysis: SAR Insights

Why do small structural changes drastically alter the profile?

  • The C3 "Gatekeeper" Interaction:

    • In PP1 , the tert-butyl group at C3 is bulky. It fits well into the hydrophobic pocket of Lck but clashes slightly with the gatekeeper residue of other kinases, conferring selectivity.

    • In PP2 , the para-chlorophenyl group provides

      
      -stacking opportunities. The chlorine atom fills a specific hydrophobic sub-pocket in Src, increasing potency to ~5 nM.
      
  • The N1 Tail:

    • Early derivatives (PP1/PP2) had simple alkyl/aryl groups.

    • Modern Dual Inhibitors (e.g., eCF309) utilize the N1 position to solubilize the molecule and direct it toward the solvent-exposed region. Adding morpholine or piperazine here often reduces non-specific protein binding but can increase metabolic clearance.

  • Bioisostere Warning: While pyrazolo[3,4-d]pyrimidines are excellent ATP mimics, they are prone to inhibiting Adenosine Receptors (A1, A2A, A3) due to the structural similarity to the endogenous ligand. Always run an off-target panel against GPCRs early in the lead optimization phase.

References

  • Hanke, J. H., et al. (1996). Discovery of a novel, potent, and Src family-selective tyrosine kinase inhibitor.[5] Journal of Biological Chemistry, 271(2), 695-701.

  • Unciti-Broceta, A., et al. (2020).[1] Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold.[1][2][3][5][6][7][8][9][10] RSC Medicinal Chemistry.

  • Schenone, S., et al. (2023).[10] Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor.[5] International Journal of Molecular Sciences.

  • Fraser, C., et al. (2016). Synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine derivatives as potent and selective mTOR inhibitors. Bioorganic & Medicinal Chemistry Letters.

  • Knight, Z. A., et al. (2010). A Pharmacological Map of the PI3-K Family Defines a Role for p110α in Insulin Signaling. Cell.

Sources

cytotoxicity assays for compounds synthesized from 4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The scaffold 4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine is a critical bioisostere of adenine. It serves as the electrophilic "warhead" for synthesizing inhibitors targeting Src family kinases (SFKs), Cyclin-Dependent Kinases (CDKs), and Adenosine Receptors.

While the biological potential of these derivatives is immense, their physicochemical properties—specifically high lipophilicity (LogP > 3.5) and poor aqueous solubility —create a "Solubility Trap" in standard cytotoxicity workflows. This guide moves beyond generic protocols to address the specific failure modes associated with this scaffold, recommending ATP-luminescence and WST-8 (CCK-8) over traditional MTT assays to prevent precipitation-induced artifacts.

The Chemical Context: Why Standard Assays Fail

Compounds derived from this scaffold typically function by displacing the 4-chloro group with aromatic amines. The resulting molecules often possess rigid, planar heteroaromatic structures that stack efficiently, leading to low solubility in aqueous media.

The "Solubility Trap" in MTT Assays

The traditional MTT assay requires a final solubilization step (adding DMSO or SDS/HCl) to dissolve formazan crystals.

  • The Conflict: Your drug is hydrophobic.[1] The formazan crystal is hydrophobic.

  • The Artifact: When you add the solubilization solvent, you risk altering the solubility equilibrium of your test compound. If the drug precipitates during this step, it can scatter light at 570 nm, leading to false increases in absorbance that mask cytotoxicity (appearing as "viable" cells).

Comparative Analysis of Assay Methodologies

FeatureMTT (Tetrazolium) CCK-8 / WST-8 ATP (CellTiter-Glo) Real-Time (xCELLigence)
Readout Absorbance (570 nm)Absorbance (450 nm)LuminescenceImpedance
Solubility Risk High (Requires solvent addition)Low (Water-soluble product)Low (Lysis buffer stabilizes)N/A (Label-free)
Sensitivity Moderate (< 5,000 cells)High (< 1,000 cells)Ultra-High (< 50 cells)High
Suitability for Scaffold Not Recommended Recommended (Routine)Gold Standard (Potency)Validation Only (Kinetics)
Interference Chemical reduction by antioxidantsMinimalLuciferase inhibitors (rare)None
Senior Scientist Verdict
  • Discard MTT: The risk of compound precipitation and the manual handling steps introduce too much variability for this specific scaffold.

  • Adopt CCK-8 for Screening: It is a "add-and-read" workflow. The formazan product is water-soluble, eliminating the need to add organic solvents that might crash out your drug.

  • Use ATP (CellTiter-Glo) for IC50: Kinase inhibitors often induce cytostasis (stopping growth) rather than immediate necrosis. ATP assays are the most sensitive measure of metabolic collapse and are strictly required if you are working with suspension cells (e.g., leukemia lines often targeted by these derivatives).

Master Protocol: The "Solubility-Aware" Workflow

This protocol is optimized for CCK-8 (WST-8) but adaptable for ATP assays. It includes a critical "Intermediate Dilution" step to prevent "Solubility Shock."

Reagents
  • Test Compound: Synthesized from 4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine.

  • Vehicle: Dimethyl Sulfoxide (DMSO), anhydrous, cell-culture grade.

  • Assay Reagent: Cell Counting Kit-8 (CCK-8) or equivalent WST-8 reagent.

Step-by-Step Methodology
Phase 1: Preparation (The "Solubility Shock" Prevention)
  • Step 1: Stock Solution: Dissolve the compound in 100% DMSO to a concentration of 10 mM . Vortex vigorously. If turbidity persists, sonicate for 5 minutes.

  • Step 2: The Intermediate Plate (Crucial): Do not pipette 100% DMSO stock directly into the cell culture plate. The immediate contact with water can cause microprecipitation at the tip.

    • Prepare a V-bottom 96-well "Dilution Plate."

    • Perform your serial dilutions in culture medium (e.g., RPMI + 10% FBS) such that the DMSO concentration is 2x the final desired concentration (e.g., 1% DMSO).

    • Why? This allows you to visually inspect for precipitation before adding to cells. If it precipitates here, your IC50 data will be invalid.

Phase 2: The Assay
  • Step 3: Seeding: Seed cells (e.g., MCF-7 or HCT-116) at 3,000–5,000 cells/well in 50 µL of medium. Incubate for 24 hours to allow attachment.

  • Step 4: Treatment: Transfer 50 µL from the Intermediate Plate to the Cell Plate .

    • Final Volume: 100 µL.

    • Final DMSO: 0.5% (Ensure this is consistent across all wells, including controls).

  • Step 5: Incubation: Incubate for 48–72 hours (Kinase inhibitors often require 72h for phenotypic impact).

  • Step 6: Readout (CCK-8):

    • Add 10 µL of CCK-8 reagent to each well.

    • Important: Do not introduce bubbles.

    • Incubate for 1–4 hours at 37°C. Check color development every hour.

    • Measure Absorbance at 450 nm (Reference: 650 nm).

Visualizations

Diagram 1: Mechanism & Assay Logic

This diagram illustrates the synthesis pathway and the biological mechanism (Kinase Inhibition) leading to the decision logic for assay selection.

G Scaffold 4-chloro-1,3-dimethyl- 1H-pyrazolo[3,4-d]pyrimidine Reaction Nucleophilic Substitution (Ar-NH2) Scaffold->Reaction + Amine Derivative Kinase Inhibitor (Hydrophobic) Reaction->Derivative Target Target: Src / CDK2 Derivative->Target Binding Effect Effect: G1 Arrest / Apoptosis Target->Effect Inhibition MTT MTT Assay (Risk: Precipitation) Effect->MTT Detection? CCK8 CCK-8 / ATP Assay (Recommended) Effect->CCK8 Reliable Detection

Caption: Chemical progression from scaffold to active inhibitor, highlighting the divergence between risky (MTT) and recommended (CCK-8/ATP) detection methods.

Diagram 2: The "Solubility-Aware" Workflow

A decision tree for handling the specific solubility challenges of this scaffold.

Workflow Start Start: 10mM Stock (DMSO) Check1 Visual Check: Turbidity? Start->Check1 Sonicate Sonicate 5 mins Warm to 37°C Check1->Sonicate Yes Dilute Intermediate Dilution (2x Conc. in Media) Check1->Dilute No (Clear) Sonicate->Check1 Check2 Microscope Check: Crystals in Media? Dilute->Check2 Proceed Add to Cells (Final DMSO 0.5%) Check2->Proceed No (Clear) Stop STOP: Reformulate (Encapsulation/Salt) Check2->Stop Yes (Precipitation)

Caption: Critical decision points to prevent false-negative IC50 results caused by compound precipitation.

Data Interpretation & Troubleshooting

The "False Growth" Phenomenon

If your absorbance readings at high drug concentrations are higher than your untreated controls, do not assume cell proliferation.

  • Cause: The pyrazolo[3,4-d]pyrimidine derivative has precipitated out of solution. The crystals scatter light, increasing OD450/OD570.

  • Correction: Use a "Cell-Free Compound Control" (Media + Drug + CCK-8, no cells) to subtract this background.

Validation with Orthogonal Assays

Since these compounds often induce apoptosis via Caspase-3 activation [1], validate your metabolic data (CCK-8) with a specific apoptotic marker.

  • Recommended: Caspase-Glo 3/7 Assay . This confirms that the reduction in metabolic signal is due to programmed cell death and not just metabolic slowing (quiescence).

References

  • Bakr, R. B., et al. (2019). "Design, synthesis, and anticancer evaluation of new pyrazolo[3,4-d]pyrimidine derivatives as potent EGFR-TK inhibitors." Bioorganic Chemistry.

  • Petty, R. D., et al. (1995).[2] "Comparison of MTT and ATP-based assays for the measurement of viable cell number." Journal of Bioluminescence and Chemiluminescence.

  • Rango, E., et al. (2024). "The Pyrazolo[3,4-d]Pyrimidine Derivative Si306 Encapsulated into Anti-GD2-Immunoliposomes as Therapeutic Treatment of Neuroblastoma."[3] Biomedicines.[3][4][5]

  • Yeasen Biotechnology. (2025). "Choosing the Right Cell Proliferation Assay for Your Research." Yeasen Technical Guides.

Sources

Safety Operating Guide

Personal Protective Equipment & Handling Guide: 4-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Need-to-Know"

Compound Identity: 4-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine Primary Hazard Class: Reactive Electrophile / Irritant / Moisture Sensitive Critical Directive: This compound is not merely a "dust hazard."[1][2][3] The C4-chlorine atom renders it an electrophilic species prone to nucleophilic aromatic substitution (


). Upon contact with moisture (mucous membranes, lung tissue), it can hydrolyze to release hydrochloric acid (HCl) and the corresponding pyrimidinone.

Immediate Action Required:

  • Respiratory: Handling of dry powder must occur inside a certified chemical fume hood.

  • Skin: Double-gloving (Nitrile/Nitrile) is required due to potential sensitization.

  • Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). Hygroscopic.

Risk Assessment & Hazard Mechanics

Understanding the "Why" behind the protocol.

As researchers, we often treat all white powders as generic "irritants." However, the specific structure of 4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine dictates a higher tier of vigilance.

The Hydrolysis Threat

The pyrazolo[3,4-d]pyrimidine core is electron-deficient. The chlorine at the 4-position is a potent leaving group.

  • Mechanism: In the presence of water (humidity or physiological moisture), the C-Cl bond undergoes hydrolysis.

  • Consequence:

    
    
    
  • Physiological Impact: Inhalation of dust leads to the in situ generation of hydrochloric acid within the respiratory tract, causing severe irritation (H335) beyond simple particulate abrasion.

Toxicological Profile (GHS Classifications)

Based on structural analogs and available safety data for CAS 87412-89-3:

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[3]

  • Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).

  • STOT-SE: Category 3 (May cause respiratory irritation).[3][4]

The PPE Matrix

Standard laboratory attire (Lab coat, long pants, closed-toe shoes) is the baseline. The following are specific upgrades for this compound.

Protection ZoneRecommended EquipmentTechnical Justification
Hand Protection Primary: Nitrile (0.11 mm)Secondary: Nitrile (0.11 mm) or Laminate (Silver Shield)Double-Gloving Protocol: The outer glove protects against gross contamination. The inner glove prevents skin contact during doffing. Nitrile offers excellent resistance to the likely solvents used with this compound (DMSO, DMF).
Eye/Face Chemical Splash Goggles (ANSI Z87.1+)Safety glasses are insufficient for fine powders that hydrolyze. Goggles seal the eyes from airborne dust and acidic vapors generated by ambient moisture hydrolysis.
Respiratory Engineering Control: Fume HoodBackup: N95/P100 RespiratorPrimary: All open handling must be in a hood (Face velocity: 80-100 fpm).Secondary: If weighing outside a hood is unavoidable (not recommended), a fit-tested N95 is the minimum requirement to prevent inhalation of the reactive dust.
Body Tyvek® Sleeves or Lab Coat with CuffsProtects wrists/forearms—the most common site of exposure during weighing operations.

Operational Protocol: Step-by-Step Handling

Phase 1: Preparation & Weighing

The highest risk of exposure occurs during the transfer of dry solid.

  • Static Control: This powder is likely static-prone. Use an anti-static gun or a polonium strip inside the balance enclosure to prevent "flying" particles.

  • The "Draft Shield" Technique:

    • Place the analytical balance inside the fume hood.

    • If vibrations prevent this, use a powder safety enclosure or a localized exhaust trunk.

  • Transfer: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination of the stock bottle.

Phase 2: Solubilization

Once in solution, the inhalation risk drops, but the permeation risk increases.

  • Solvent Choice: The compound is soluble in DMSO and DMF.

    • Note: DMSO enhances skin permeability. If the compound is dissolved in DMSO, it will carry through nitrile gloves faster than the neat solid. Change gloves immediately upon splash.

  • Inert Atmosphere: Flush the reaction vessel with Nitrogen/Argon before adding the solid to prevent hydrolysis-induced degradation of your starting material.

Phase 3: Decontamination & Spill Response
  • Dry Spill: Do not wet the powder (releases HCl). Cover with a dry absorbent pad or sweep gently into a container. Wipe the area with a dry tissue first, then follow with a soap/water wash.

  • Wet Spill: Absorb with vermiculite or sand. Neutralize the surface with a dilute sodium bicarbonate solution (5%) to quench any generated acid.

Workflow Visualization

The following diagram outlines the logical decision tree for safe handling, emphasizing the "Stop/Go" points for safety.

SafetyWorkflow Start START: Receive Compound Storage Storage: 2-8°C, Desiccated Start->Storage Check Check: Is Fume Hood Available? Storage->Check PPE_Don Action: Don PPE (Double Nitrile, Goggles, Lab Coat) Check->PPE_Don Yes Stop STOP: Do Not Proceed Secure Engineering Controls Check->Stop No Weighing Weighing Procedure (Anti-static measures) PPE_Don->Weighing Solubilization Solubilization (DMSO/DMF + Inert Gas) Weighing->Solubilization Waste Disposal: Solid Hazmat Stream Solubilization->Waste

Figure 1: Operational safety workflow for handling reactive chlorinated pyrimidines. Note the critical checkpoint regarding fume hood availability.

Disposal & Waste Management

Never dispose of this compound down the drain.[1] It is toxic to aquatic life and reactive.

  • Solid Waste: Discard contaminated spatulas, weighing boats, and dry wipes into a dedicated "Solid Hazardous Waste" container (labeled "Toxic/Irritant").

  • Liquid Waste: Collect all mother liquors and solvent rinses in a "Halogenated Organic Waste" carboy.

  • Quenching (Optional but Recommended): If disposing of large quantities (>5g), treat the solid with a dilute alkaline solution (NaOH 1M) to hydrolyze the chloride in a controlled manner before disposal, ensuring no reactive intermediate remains in the waste stream.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 2744837, 4-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine
Reactant of Route 2
Reactant of Route 2
4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.